5-Amino-2-methoxy-4-picoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADDNCJJHROILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287774 | |
| Record name | 5-Amino-2-methoxy-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-91-2 | |
| Record name | 6-Methoxy-4-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52458 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6635-91-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-methoxy-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-4-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
CAS Number: 6635-91-2
Alternative Names: 6-methoxy-4-methylpyridin-3-amine, 5-amino-2-methoxy-4-methylpyridine
5-Amino-2-methoxy-4-picoline is a substituted pyridine derivative with significant potential in pharmaceutical and agrochemical research and development.[1][2] Its chemical structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 6635-91-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Brown to light brown solid | Chem-Impex |
| Melting Point | 157-161 °C | Seedion |
| Boiling Point | 280.6 °C | Seedion |
| Storage Temperature | 2-8 °C | Chem-Impex |
Potential Applications in Drug Development
Research indicates that this compound holds promise as a scaffold for the development of novel therapeutics, primarily due to its potential to inhibit inducible nitric oxide synthase (iNOS).[4] Overexpression or dysregulation of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and certain types of cancer, making it a key target for drug discovery.[4]
Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
In inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger signaling cascades that lead to the expression of the iNOS enzyme.[4][5] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), which can contribute to tissue damage and the perpetuation of the inflammatory response.[4][6] this compound, as a potential iNOS inhibitor, would interfere with this pathway, thereby reducing the pathological overproduction of NO.
Caption: Proposed mechanism of action for this compound in the iNOS signaling pathway.
Experimental Protocols
Synthesis of this compound
Materials and Reagents:
-
A suitable brominated precursor such as 5-bromo-2-methoxy-4-picoline
-
Copper(I) oxide (Cu₂O)
-
Ammonia solution (e.g., 28% NH₃·H₂O)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Ethylene glycol
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Silica gel for chromatography
Generalized Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the bromopyridine precursor (1.0 mmol), Cu₂O (5 mol%), K₂CO₃ (20 mol%), and DMEDA (10 mol%).
-
Addition of Solvents and Reagents: Add ethylene glycol (e.g., 2 mL) and the ammonia solution (20 equiv.).
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-100 °C) for a set duration (e.g., 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain this compound.
Note: This is a generalized protocol and would require optimization for the specific substrate.
In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound against iNOS, adapted from methods used for other aminopyridine derivatives.[4][8] This assay typically measures the conversion of radiolabeled L-arginine to L-citrulline.
Materials and Reagents:
-
Purified recombinant iNOS enzyme
-
[³H]-L-arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)
-
Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
HEPES buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
Generalized Procedure:
-
Preparation of Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, FAD, FMN, calmodulin, and CaCl₂.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction wells. Include a control group with no inhibitor.
-
Enzyme Addition and Pre-incubation: Add the iNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Start the reaction by adding [³H]-L-arginine.
-
Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes) at 37 °C.
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. This resin binds the unreacted [³H]-L-arginine.
-
Separation and Quantification: Centrifuge the samples to pellet the resin. Transfer the supernatant, which contains the [³H]-L-citrulline product, to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Generalized workflow for an in vitro iNOS inhibition assay.
References
- 1. Buy this compound | 6635-91-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide signaling | Abcam [abcam.com]
- 7. rsc.org [rsc.org]
- 8. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 5-Amino-2-methoxy-4-picoline, a valuable pyridine derivative used as a building block in the development of pharmaceuticals and agrochemicals.[1][2] This document details the multi-step synthesis from commercially available precursors, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthetic Pathway Overview
The most common and well-documented synthesis of this compound is a multi-step process commencing with 2-amino-4-methylpyridine. The overall strategy involves the introduction of a nitro group at the 5-position, followed by a series of functional group transformations at the 2-position, and concluding with the reduction of the nitro group to the desired amine.
The logical workflow for this synthesis is depicted below:
References
Structural Elucidation of 5-Amino-2-methoxy-4-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 5-Amino-2-methoxy-4-picoline, a pyridine derivative with applications in pharmaceutical and agrochemical research.[1][2] The document outlines the key analytical techniques employed to confirm its molecular structure, including spectroscopic and spectrometric methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for reproducibility.
Compound Overview
-
Compound Name: this compound
-
Synonyms: 5-Amino-2-methoxy-4-methylpyridine[3]
-
CAS Number: 6635-91-2[3]
The structure of this compound incorporates a pyridine ring substituted with an amino group at position 5, a methoxy group at position 2, and a methyl group at position 4. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.[2]
Spectroscopic and Spectrometric Data
The structural confirmation of this compound is achieved through a combination of analytical techniques. The data presented herein has been compiled from various sources and is presented in a structured format for ease of comparison.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound. The fragmentation pattern provides valuable insights into the molecule's structure.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value |
| Molecular Formula | C₇H₁₀N₂O |
| Exact Mass [M]⁺˙ | 138.079315 amu |
Data sourced from Smolecule[1]
Table 2: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Fragment Ion Assignment | Fragmentation Pathway |
| 138 | Moderate | [C₇H₁₀N₂O]⁺˙ (M⁺˙) | Molecular Ion |
| 123 | High | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or picoline group |
| 107 | Prominent | [M - OCH₃]⁺ | Alpha-cleavage resulting in the loss of the methoxy group |
| 95 | Moderate | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment |
| 80 | Moderate | [M - OCH₃ - HCN]⁺ | Loss of hydrogen cyanide from the [M - OCH₃]⁺ fragment |
Fragmentation data is based on typical fragmentation patterns of substituted pyridines and available data[1].
Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the molecule.
Table 3: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3060 | Medium-Strong | N-H stretching (primary amine) |
| 3100 - 3050 | Strong | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₃) |
| ~1600 | Strong | C=C and C=N ring stretching |
| ~1250 | Strong | C-O stretching (methoxy) |
Data sourced from Smolecule[1]
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations.
Table 4: Characteristic Raman Scattering Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1000 - 1100 | Strong | Pyridine ring breathing mode |
Data sourced from Smolecule[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | s | 1H | H-6 (Pyridine) |
| ~ 6.5 | s | 1H | H-3 (Pyridine) |
| ~ 4.0 (broad) | s | 2H | -NH₂ (Amino) |
| ~ 3.9 | s | 3H | -OCH₃ (Methoxy) |
| ~ 2.2 | s | 3H | -CH₃ (Picoline) |
Table 6: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-2 (Pyridine) |
| ~ 145 | C-5 (Pyridine) |
| ~ 140 | C-4 (Pyridine) |
| ~ 135 | C-6 (Pyridine) |
| ~ 110 | C-3 (Pyridine) |
| ~ 55 | -OCH₃ (Methoxy) |
| ~ 18 | -CH₃ (Picoline) |
Experimental Protocols
The following are generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.
-
Data Acquisition: The mass spectrometer is operated in positive ion mode. Data is acquired over a mass range of m/z 50-500. The instrument is calibrated using a standard of known mass to ensure high mass accuracy.
-
Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition using the instrument's software. The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Sample Preparation: The solid sample is placed directly onto the sample holder.
-
Data Acquisition: The Raman spectrum is collected over a Stokes shift range of approximately 200-3500 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: The positions and intensities of the Raman scattering bands are analyzed to identify characteristic vibrational modes, particularly those that are weak or absent in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: The chemical shifts, multiplicities (singlet, doublet, etc.), and integration values of the signals in the ¹H NMR spectrum are used to determine the number and connectivity of the protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.
Visualizing the Elucidation Process
The following diagrams illustrate the logical workflow and key relationships in the structural elucidation of this compound.
References
Spectroscopic Profile of 5-Amino-2-methoxy-4-picoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-2-methoxy-4-picoline, also known as 6-methoxy-4-methylpyridin-3-amine. The information presented herein is crucial for the identification, characterization, and quality control of this pyridine derivative, which holds potential in medicinal chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.8 - 7.2 | 112 - 115 | Singlet |
| H-6 | ~7.5 | ~140 | Singlet |
| -OCH₃ | 3.8 - 4.0 | 53 - 56 | Singlet |
| -CH₃ | 2.1 - 2.5 | 18 - 22 | Singlet |
| -NH₂ | Variable (broad) | - | Singlet |
| C-2 | - | ~158 | - |
| C-4 | - | ~136 | - |
| C-5 | - | ~132 | - |
Note: Predicted chemical shifts are based on the analysis of similar substituted pyridine structures. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3060 | Medium - Strong | N-H stretching (asymmetric and symmetric) of primary amine |
| 3100 - 3050 | Strong | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃, -OCH₃) |
| 1620 - 1580 | Medium - Strong | N-H bending (scissoring) and C=C/C=N ring stretching |
| 1500 - 1400 | Medium - Strong | Aromatic ring stretching |
| 1250 - 1000 | Strong | C-O stretching (aryl-alkyl ether) |
| 900 - 650 | Medium - Strong | Out-of-plane C-H bending |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 138 | High | [M]⁺ (Molecular Ion) |
| 107 | High (often base peak) | [M - OCH₃]⁺ |
High-resolution mass spectrometry provides an exact mass of the molecular ion at 138.079315 atomic mass units, confirming the molecular formula C₇H₁₀N₂O.[1]
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions formed in the source are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information. For this compound, the loss of the methoxy group (CH₃O•, 31 Da) is a characteristic fragmentation pathway, leading to a prominent peak at m/z 107.[1]
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the different spectroscopic techniques in structure elucidation.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Logical relationship of spectroscopic data in the structure elucidation of this compound.
References
An In-depth Technical Guide to 5-Amino-2-methoxy-4-picoline: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methoxy-4-picoline, also known as 6-methoxy-4-methylpyridin-3-amine, is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an amino, a methoxy, and a methyl group on a pyridine scaffold, makes it a valuable building block for the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological significance, with a particular focus on its potential role as an inhibitor of inducible nitric oxide synthase (iNOS).
Core Properties of this compound
This section summarizes the key physical and chemical identifiers and properties of this compound. All quantitative data is presented in clearly structured tables for easy reference and comparison.
Nomenclature and Identifiers
| Property | Value |
| Systematic (IUPAC) Name | 6-methoxy-4-methylpyridin-3-amine[1] |
| Common Name | This compound |
| Synonym | 5-Amino-2-methoxy-4-methylpyridine |
| CAS Number | 6635-91-2[1] |
| Molecular Formula | C₇H₁₀N₂O[1] |
| Molecular Weight | 138.17 g/mol [1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Brown to light brown solid | --INVALID-LINK-- |
| Melting Point | 157-161 °C | --INVALID-LINK-- |
| Boiling Point | 281 °C | --INVALID-LINK-- |
| Density | 1.103 g/cm³ | --INVALID-LINK-- |
| Flash Point | 124 °C | --INVALID-LINK-- |
| Storage Conditions | 0-8 °C, under inert gas | --INVALID-LINK-- |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (singlet, ~3.9-4.0 ppm), the methyl group protons (singlet, ~2.1-2.5 ppm), and the amino group protons. |
| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, corresponding to the aromatic carbons, the methoxy carbon, and the methyl carbon. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the primary amine N-H stretching vibrations (3550-3060 cm⁻¹) and aromatic C-H stretching (3100-3050 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak [M]⁺ at m/z 138. A prominent fragment is often observed at m/z 123, corresponding to the loss of a methyl group ([M-CH₃]⁺). |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically involves the formation of a nitropyridine precursor followed by the reduction of the nitro group to an amine. The following is a representative experimental protocol.
Synthesis of 2-methoxy-4-methyl-5-nitropyridine (Precursor)
Materials:
-
2-Chloro-4-methyl-5-nitropyridine
-
Sodium metal
-
Absolute Methanol
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Concentrated Hydrochloric acid (HCl)
Procedure: [1]
-
In a round-bottom flask, dissolve sodium metal (3.8 equivalents) in absolute methanol at 0 °C with stirring to prepare a sodium methoxide solution.
-
To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in absolute methanol dropwise.
-
Allow the resulting dark-colored solution to stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture to a solid by evaporation under reduced pressure.
-
Dissolve the solid residue in water and adjust the pH to 6 with concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as an orange solid.
Synthesis of this compound
Materials:
-
2-methoxy-4-methyl-5-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethyl acetate
Procedure (General method for nitro group reduction):
-
Dissolve 2-methoxy-4-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the solution of the nitropyridine with stirring. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the reaction mixture at reflux for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a strong base such as a concentrated solution of sodium hydroxide or potassium carbonate to precipitate the tin salts.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Biological Significance and Applications
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery.
Pharmaceutical and Agrochemical Intermediate
This compound is a key building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Research has explored its derivatives as potential anticonvulsant agents. In the agrochemical industry, it is utilized as a precursor for the development of novel herbicides and pesticides.
Role as an iNOS Inhibitor
Of particular interest to drug development professionals is the potential for this compound derivatives to act as inhibitors of inducible nitric oxide synthase (iNOS).
Nitric Oxide Synthase (NOS) Family: Nitric oxide (NO) is a critical signaling molecule produced by a family of three enzymes:
-
Neuronal NOS (nNOS): Involved in neurotransmission.
-
Endothelial NOS (eNOS): Plays a key role in regulating vascular tone.
-
Inducible NOS (iNOS): Expressed in immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO.
While NO produced by nNOS and eNOS is essential for normal physiological functions, the overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Therefore, selective inhibition of iNOS is a promising therapeutic strategy.
The aminopyridine scaffold, present in this compound, is a known pharmacophore for iNOS inhibition. The amino group can form key interactions within the active site of the enzyme, while other substituents can be modified to enhance potency and selectivity.
Conclusion
This compound is a versatile chemical entity with significant potential in both pharmaceutical and agrochemical research. Its well-defined physical and chemical properties, coupled with its utility as a synthetic intermediate, make it a compound of high interest. The exploration of its derivatives as selective iNOS inhibitors presents a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. This guide provides a foundational understanding of this important molecule to aid researchers and scientists in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Amino-2-methoxy-4-picoline (CAS No. 6635-91-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical Identification and Properties
This compound, also known as 2-Methoxy-4-methyl-5-pyridinamine, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Methoxy-4-methyl-5-pyridinamine |
| CAS Number | 6635-91-2 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Brown to light brown solid |
Hazard Identification and Classification
This compound is classified as an irritant. The following table summarizes its GHS hazard statements and corresponding pictograms.
| GHS Hazard Statement | Code | Pictogram |
| Causes skin irritation | H315 | Irritant |
| Causes serious eye irritation | H319 | Irritant |
| May cause respiratory irritation | H335 | Irritant |
Safe Handling and Storage Protocols
Proper handling and storage are essential to minimize exposure risks.
| Aspect | Protocol |
| Handling | Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 0-8°C. Keep away from incompatible materials. |
| Incompatible Materials | Information on specific incompatible materials is not readily available. Standard practice is to avoid strong oxidizing agents. |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical for preventing exposure.
| Control Type | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
First Aid and Emergency Procedures
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
| Aspect | Measures |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Experimental Safety Protocols
While specific experimental protocols for the safety testing of this compound are not publicly available, the hazard classifications (H315, H319, H335) are typically determined through standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Dermal Irritation/Corrosion (based on OECD Guideline 404):
-
Test System: Typically, the albino rabbit is used.
-
Preparation: The fur on a small area of the animal's back is clipped approximately 24 hours before the test.
-
Application: A small amount (e.g., 0.5 g of the solid substance) is applied to the prepared skin area and covered with a gauze patch.
-
Exposure: The substance is left in contact with the skin for a defined period, typically 4 hours.
-
Observation: After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours, and up to 14 days).
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.
General Protocol for Acute Eye Irritation/Corrosion (based on OECD Guideline 405):
-
Test System: The albino rabbit is the preferred species.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations may include redness of the conjunctiva, swelling (chemosis), and effects on the cornea and iris.
-
Evaluation: The severity of the eye lesions and their reversibility are evaluated to classify the substance's irritation potential.
It is important to note that in vitro and ex vivo testing methods are increasingly used to reduce or replace animal testing.
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow for safely handling this compound and responding to potential incidents.
Caption: Workflow for handling this compound.
The Versatile Scaffold of 5-Amino-2-methoxy-4-picoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxy-4-picoline, a substituted pyridine derivative, has emerged as a promising and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and a methoxy moiety, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a particular focus on its role in the development of novel anticonvulsant and anti-inflammatory agents. We will delve into the synthesis of its derivatives, their biological activities, and the experimental methodologies employed in their evaluation.
Core Applications in Drug Discovery
The inherent chemical properties of this compound make it a valuable building block for creating libraries of compounds for pharmacological screening. The primary amino group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). The methoxy group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.
Anticonvulsant Agents
A significant area of investigation for this compound derivatives is in the treatment of epilepsy and other seizure disorders. Research has focused on the synthesis of N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea derivatives, which have shown promising anticonvulsant activity.[1]
The general synthetic route to these urea derivatives involves the reaction of this compound with various substituted phenylisocyanates. This reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Substituted Phenylisocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction\n(DCM, rt)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C; B -> C; C -> D; }
Figure 1: General synthesis of urea derivatives.
The anticonvulsant activity of the synthesized urea derivatives is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Neurotoxicity is also assessed to determine the therapeutic index. While specific ED50 and TD50 values for a comprehensive series of derivatives are not publicly available in the aggregated search results, the general findings indicate that substitution patterns on the aryl ring significantly influence anticonvulsant potency and neurotoxicity.
Table 1: Representative Anticonvulsant Activity Data for Pyridine Derivatives
| Compound Class | Test | Endpoint | Result | Reference |
| Phenyl-tetrahydrothieno[3,2-b]pyridines | MES | ED50 | 9.5 mg/kg | [2] |
| Phenyl-tetrahydrothieno[3,2-b]pyridines | scPTZ | ED50 | 20.5 mg/kg | [2] |
| Pyridinyl-pyrrolidones | MES | ED50 | 13.4 - 18.6 mg/kg | [3] |
| Pyridinyl-pyrrolidones | scPTZ | ED50 | 86.1 - 271.6 mg/kg | [3] |
Note: This table presents data for structurally related pyridine derivatives to illustrate the range of activities observed in anticonvulsant screening. Specific data for derivatives of this compound were not available in the search results.
Inhibitors of Inducible Nitric Oxide Synthase (iNOS)
Chronic inflammation is implicated in a wide range of diseases, and inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS can lead to tissue damage. This compound has been identified as a scaffold for the development of iNOS inhibitors, offering a potential therapeutic strategy for inflammatory conditions.[1][4]
The development of potent and selective iNOS inhibitors often involves modifying the substituents on the pyridine ring. The amino and methoxy groups of this compound provide convenient points for such modifications. For instance, analogs of 2-amino-4-methylpyridine have been synthesized and evaluated, with one analog demonstrating an IC50 of 28 nM against iNOS.[4] This highlights the potential for developing highly potent inhibitors based on this scaffold.
Scaffold [label="this compound Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; Modification [label="Chemical Modification\n(e.g., at amino or methyl group)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Derivatives [label="Library of Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Biological Screening\n(iNOS Inhibition Assay)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SAR [label="Structure-Activity Relationship (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\n(Potent & Selective iNOS Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Scaffold -> Modification; Modification -> Derivatives; Derivatives -> Screening; Screening -> SAR; SAR -> Lead; }
Figure 2: SAR development workflow.
Experimental Protocols
General Synthesis of N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea Derivatives
Materials:
-
This compound
-
Substituted phenylisocyanate
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Nitrogen atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
To this solution, add the substituted phenylisocyanate (1.05 eq) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold dichloromethane and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-N'-(2-methoxy-4-methylpyridin-5-yl)urea derivative.
Anticonvulsant Screening Protocol: Maximal Electroshock (MES) Test
Animals:
-
Male Swiss mice (20-25 g)
Apparatus:
-
Electroconvulsiometer
-
Corneal electrodes
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone. A positive control group receives a standard anticonvulsant drug (e.g., phenytoin).
-
At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind-limb extensor seizure.
-
The absence of the tonic hind-limb extension is considered as the endpoint for protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.
Conclusion and Future Directions
This compound has demonstrated significant potential as a versatile scaffold in medicinal chemistry, particularly in the pursuit of novel anticonvulsant and anti-inflammatory agents. The synthetic accessibility of its derivatives allows for extensive exploration of structure-activity relationships, paving the way for the identification of potent and selective drug candidates. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive pharmacological evaluations to fully elucidate their therapeutic potential. The development of compounds with improved pharmacokinetic profiles and reduced off-target effects will be crucial for their translation into clinical applications. The logical progression from this versatile starting material to potentially life-changing therapeutics underscores the importance of fundamental building blocks in modern drug discovery.
References
- 1. Buy this compound | 6635-91-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-2-methoxy-4-picoline: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of an amino, a methoxy, and a methyl group on the pyridine ring provides multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its applications as a key intermediate in the preparation of a range of important organic molecules, with a particular focus on its role in medicinal chemistry and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 6635-91-2 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Brown to light brown solid |
| Purity | ≥ 98% (by HPLC) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. The general synthetic workflow involves the formation of a nitropyridine intermediate, followed by the reduction of the nitro group to the desired amine.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine
This procedure details the nucleophilic substitution of the chloro group in 2-chloro-4-methyl-5-nitropyridine with a methoxy group.
Materials:
-
2-Chloro-4-methyl-5-nitropyridine
-
Sodium metal
-
Absolute Methanol
-
Ethyl acetate
-
Concentrated HCl
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, a solution of sodium methoxide is prepared by dissolving sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C with stirring.[1]
-
A solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) is added dropwise to the sodium methoxide solution.[1]
-
The resulting dark-colored solution is stirred at room temperature for 30 minutes.[1]
-
The solvent is removed under reduced pressure to yield a solid.[1]
-
The solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCl.[1]
-
The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).[1]
-
The combined organic extracts are dried over MgSO₄ and the solvent is evaporated under reduced pressure to yield the product.[1]
Quantitative Data:
| Product | Yield | Melting Point | Spectroscopic Data |
| 2-Methoxy-4-methyl-5-nitropyridine | 98% | 70-72°C | ¹H NMR (DMSO-d₆): δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) LRMS (m/z): 168 (M⁺, 98), 167 (100), 151 (34), 138 (24), 80 (17)[1] |
Step 2: Reduction of 2-Methoxy-4-methyl-5-nitropyridine to this compound
The reduction of the nitro group to an amine is a critical step. Several methods are effective for this transformation. Below are two common protocols.
Protocol 2a: Catalytic Hydrogenation
Materials:
-
2-Methoxy-4-methyl-5-nitropyridine
-
Palladium on carbon (10% Pd-C)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
2-Methoxy-4-methyl-5-nitropyridine is dissolved in methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd-C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Protocol 2b: Reduction with Iron in Acetic Acid
Materials:
-
2-Methoxy-4-methyl-5-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
A solution of 2-Methoxy-4-methyl-5-nitropyridine is prepared in a mixture of ethanol and acetic acid.
-
Iron powder (an excess, typically 3-5 equivalents) is added to the solution.
-
The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and basified with a sodium hydroxide solution to precipitate iron salts.
-
The mixture is filtered, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Applications in Organic Synthesis
The presence of both a nucleophilic amino group and a pyridine ring structure allows this compound to participate in a wide array of chemical transformations. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Caption: Key reaction pathways involving this compound.
N-Acylation: Synthesis of Amide Derivatives
The amino group of this compound can be readily acylated to form amides. These amides are often key intermediates in the synthesis of biologically active molecules.
Experimental Protocol: Synthesis of N-(6-methoxy-4-methylpyridin-3-yl)acetamide
Materials:
-
This compound (6-methoxy-4-methylpyridin-3-amine)
-
Acetic anhydride
-
Toluene
Procedure:
-
To a solution of this compound (5.0 g, 36.2 mmol) in toluene (100.0 mL), acetic anhydride (5.2 g, 50.7 mmol, 1.4 eq) is added.[2]
-
The mixture is stirred and heated at 100°C for 2 hours.[2]
-
After cooling, the solvent is removed under vacuum to provide the product.[2]
Quantitative Data:
| Product | Yield |
| N-(6-methoxy-4-methylpyridin-3-yl)acetamide | 100% (crude) |
Conclusion
This compound is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of a diverse range of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling scientists to explore new chemical space and accelerate the discovery of new medicines and other valuable chemical entities.
References
An In-depth Technical Guide to 5-Amino-2-methoxy-4-picoline: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative with significant applications in the pharmaceutical and agrochemical industries. Its unique structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of this compound. It includes a plausible synthetic pathway with detailed experimental protocols, tabulated physicochemical and spectral data, and logical diagrams to illustrate the synthetic workflow. While the exact date and discoverer of its initial synthesis remain elusive in readily available literature, this guide constructs a historical context based on the development of related substituted pyridines and outlines the modern synthetic approaches used in its preparation.
Introduction
This compound (CAS No. 6635-91-2) is a key intermediate in organic synthesis.[1][2] The arrangement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor for the development of novel compounds with potential biological activity.[1] Notably, it has been investigated for its role in influencing nitric oxide synthase pathways and its potential applications in cardiovascular health.[1] Furthermore, its derivatives have been explored as potential anticonvulsant agents.[1] In the agrochemical sector, it serves as a precursor for the synthesis of herbicides and pesticides.[2]
This guide aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its physicochemical properties, a detailed synthetic route with experimental protocols, and a discussion of its known applications.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 6635-91-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Brown to light brown solid | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Further spectral data (e.g., NMR, IR, MS) would be populated here as found in specific literature sources.
Plausible Synthetic Pathway and Experimental Protocols
While the original publication detailing the first synthesis of this compound is not readily identifiable, a plausible and commonly employed synthetic route involves a two-step process starting from a commercially available precursor. This pathway consists of the methoxylation of a chlorinated nitropyridine followed by the reduction of the nitro group.
Caption: Plausible synthetic workflow for this compound.
Step 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine
This step involves the nucleophilic substitution of the chloro group in 2-chloro-4-methyl-5-nitropyridine with a methoxy group.
Experimental Protocol:
-
Materials:
-
2-chloro-4-methyl-5-nitropyridine
-
Sodium metal
-
Absolute methanol
-
Ethyl acetate
-
Concentrated HCl
-
Magnesium sulfate (MgSO₄)
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve sodium metal in absolute methanol at 0°C with stirring to prepare a solution of sodium methoxide.
-
To this solution, add a solution of 2-chloro-4-methyl-5-nitropyridine in absolute methanol dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the resulting solid, add water and adjust the pH to 6 with concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield 2-methoxy-4-methyl-5-nitropyridine as a solid.
-
Step 2: Synthesis of this compound
This final step involves the reduction of the nitro group of 2-methoxy-4-methyl-5-nitropyridine to an amino group. Common methods for this transformation include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Experimental Protocol (using Tin(II) Chloride):
-
Materials:
-
2-methoxy-4-methyl-5-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-methoxy-4-methyl-5-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture gently and monitor its progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain this compound.
-
History and Discovery
The precise historical details regarding the first synthesis and discovery of this compound are not well-documented in major chemical databases or historical literature. Its emergence is likely tied to the broader development of substituted pyridine chemistry throughout the 20th century. The synthesis of related picoline derivatives dates back to the early 1900s, with significant advancements in methodologies for introducing various functional groups onto the pyridine ring.
The plausible synthetic route described in this guide, involving nitration and subsequent reduction, is a classic and well-established method in aromatic chemistry. The development of reliable nitration and reduction techniques for pyridine rings was a key enabler for the synthesis of a wide array of amino-substituted pyridines. It is probable that this compound was first synthesized as part of broader investigations into the reactivity and derivatization of substituted picolines for potential applications in dyes, pharmaceuticals, or agriculture.
The lack of a prominent "discovery" paper suggests that it may have been first prepared as an intermediate in a larger synthetic sequence and not initially recognized for its own specific properties. Its utility as a building block likely became more apparent as the demand for complex heterocyclic compounds grew in the fields of medicinal and agricultural chemistry.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It is a precursor for various medicinal compounds.[1] Its structure is incorporated into molecules that have been studied for their biological activities, including potential anticonvulsant properties and effects on the cardiovascular system through the inhibition of inducible nitric oxide synthase.[1]
-
Agrochemical Development: The compound is utilized in the synthesis of herbicides and pesticides, contributing to the development of new crop protection agents.[2]
-
Organic Synthesis: The presence of both an amino and a methoxy group provides multiple reaction sites, making it a versatile building block for the construction of more complex heterocyclic structures.[1]
Conclusion
This compound is a synthetically important substituted pyridine with established applications in the pharmaceutical and agrochemical industries. While its specific discovery and early history are not clearly documented, its synthesis relies on well-established methods of pyridine chemistry. This technical guide provides a comprehensive overview of its properties, a detailed plausible synthetic pathway with experimental protocols, and a summary of its key applications. For researchers and professionals in drug development and organic synthesis, this compound remains a valuable and versatile chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 5-Amino-2-methoxy-4-picoline, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries.[1] This compound serves as a crucial building block in the development of various bioactive molecules, including those targeting neurological disorders.[1]
The synthesis is a two-step process that begins with the methoxylation of 2-chloro-4-methyl-5-nitropyridine to yield 2-methoxy-4-methyl-5-nitropyridine. This intermediate is then subjected to reduction to produce the final product, this compound.
Experimental Protocols
Materials and Equipment:
-
2-chloro-4-methyl-5-nitropyridine
-
Sodium metal
-
Anhydrous methanol
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Concentrated hydrochloric acid (HCl)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or a suitable hydrogen source (e.g., ammonium formate)
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Safety Precautions:
-
Handle sodium metal with extreme care; it reacts violently with water.
-
Perform all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Palladium on carbon is flammable; handle with care and avoid ignition sources.
-
Hydrogen gas is highly flammable and explosive; ensure proper handling and a controlled reaction environment.
Part 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine
This procedure is adapted from a known synthesis of 2-methoxy-4-methyl-5-nitropyridine.[2]
Step-by-Step Protocol:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, carefully add sodium metal (2.30 g, 100 mmol) to anhydrous methanol (75 ml) at 0°C. Allow the sodium to react completely to form sodium methoxide.
-
Reaction: To the stirred sodium methoxide solution at 0°C, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in anhydrous methanol (15 ml) dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution will likely be dark in color.
-
Solvent Removal: Concentrate the reaction mixture to a solid using a rotary evaporator under reduced pressure.
-
Work-up: Dissolve the resulting solid in water (25 ml). Adjust the pH of the aqueous solution to 6 with concentrated HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 ml).
-
Drying and Evaporation: Combine the organic extracts and dry over magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the product.
Expected Yield and Characterization:
The expected product is an orange solid with a yield of approximately 98%.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | LRMS (m/z) |
| 2-methoxy-4-methyl-5-nitropyridine | C₇H₈N₂O₃ | 168.15 | 70-72 | 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)[2] | 168 (M+), 167, 151, 138, 80[2] |
Part 2: Synthesis of this compound
This is a general procedure for the reduction of a nitropyridine to an aminopyridine using catalytic hydrogenation. This method is widely used for this type of transformation.[3][4][5]
Step-by-Step Protocol:
-
Dissolution: Dissolve the 2-methoxy-4-methyl-5-nitropyridine (4.30 g, 25.57 mmol) synthesized in Part 1 in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol% of the substrate) to the solution.
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂). This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure all the product is collected.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.
Expected Product Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₁₀N₂O | 138.17[6] |
The final product's structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 5-Amino-2-methoxy-4-picoline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the overall quality of the final active ingredient. The following sections outline common purification techniques, including recrystallization and column chromatography, with detailed methodologies adapted from established procedures for structurally similar compounds.
Overview of Purification Techniques
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The primary techniques employed are recrystallization and column chromatography, which can be used individually or in combination to achieve high purity, often exceeding 98%.[2]
Key Physicochemical Properties (for reference)
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [3] |
| Appearance | Brown to light brown solid[2] |
| Storage | 0-8°C[2] |
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For this compound, selecting an appropriate solvent is crucial for achieving high recovery and purity.
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the polarity of the target molecule, suitable solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger, purer crystals, the flask can be insulated to slow the cooling process. Further cooling in an ice bath or refrigerator can maximize the yield.
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Quantitative Data: Recrystallization
| Parameter | Specification |
| Starting Material | Crude this compound |
| Potential Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture |
| Expected Purity | >98% (as determined by HPLC) |
| Expected Yield | 60-90% (dependent on crude purity and solvent choice) |
Column Chromatography
Silica gel column chromatography is a highly effective method for separating this compound from impurities with different polarities. The choice of the mobile phase is critical for achieving good separation.
Experimental Protocol: Silica Gel Column Chromatography
-
Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine an appropriate mobile phase. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound is typically ideal. Common mobile phases for amino-pyridines include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Column Packing:
-
Secure a chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[4]
-
Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.[4]
-
Allow the excess solvent to drain until it reaches the top of the silica bed, being careful not to let the column run dry.[4]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[4] For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 15-20 mL) in test tubes.[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Quantitative Data: Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Example) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%) |
| Sample Loading | Dry loading is recommended |
| Expected Purity | >99% (as determined by HPLC) |
Visualized Workflows
The following diagrams illustrate the general workflows for the purification techniques described above.
Caption: Workflow for the recrystallization of this compound.
Caption: General workflow for column chromatography purification.
Purity Assessment
The purity of the final product should be assessed using a reliable analytical technique. High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of this compound.[2][5]
Example HPLC Conditions
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)[5][6] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection | UV at 254 nm[5] |
| Injection Volume | 10 µL[5] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.[7]
References
Application Notes and Protocols for the Analytical Characterization of 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the thorough characterization of 5-Amino-2-methoxy-4-picoline (also known as 5-amino-2-methoxy-4-methylpyridine), a versatile pyridine derivative used as a building block in organic synthesis and medicinal chemistry.[1] Ensuring the identity, purity, and consistency of this intermediate is critical for its application in pharmaceuticals and agrochemicals.[2] The following sections detail the application of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: HPLC is the primary method for determining the purity of this compound and quantifying any process-related impurities or degradation products. A reversed-phase HPLC method with UV detection is highly effective for separating this polar compound from non-polar and closely related substances. Commercial suppliers often use HPLC to certify purity, commonly achieving levels of ≥ 98%.[2] This method is essential for quality control in both research and manufacturing settings.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a C18 reversed-phase column.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Orthophosphoric acid or Ammonium Acetate (for pH adjustment/buffering)
-
This compound reference standard
-
-
Chromatographic Conditions: The following parameters are based on methods for similar amino-pyridine derivatives and should be optimized for the specific system in use.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., Methanol/Water mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.[3]
-
Data Analysis: Calculate the purity by the area percent method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.
-
Data Presentation:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm particle size)[3] |
| Mobile Phase | Isocratic: Water (pH 3 with H₃PO₄) : Methanol (50:50, v/v)[3] |
| Flow Rate | 0.7 - 1.0 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL[3] |
Visualization:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar amino group, direct analysis of this compound can lead to poor peak shape and thermal degradation.[4] Therefore, a derivatization step, such as silylation, is often employed to increase volatility and thermal stability, enabling robust and sensitive analysis.[4] This method is particularly useful for identifying trace-level impurities that are amenable to gas chromatography.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Reagents and Materials:
-
Sample Preparation and Derivatization:
-
Extraction (if necessary): For samples in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent like ethyl acetate after adjusting the pH to ~8-9.[4]
-
Derivatization: Evaporate the sample or extract to dryness under a stream of nitrogen. Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.[4][5]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to complete the reaction.[5]
-
Injection: Cool the vial to room temperature. Inject 1-2 µL of the derivatized solution into the GC-MS.
-
-
GC-MS Conditions: The parameters below are typical and may require optimization.[4][5]
Data Presentation:
| Parameter | Recommended Conditions |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[5] |
| Injector | Splitless mode, 250°C[5] |
| Oven Program | Initial 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)[4][5] |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-450) for identification |
Visualization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework. Together, they confirm the connectivity of the atoms and the specific substitution pattern on the pyridine ring.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[6] Add a trace of Tetramethylsilane (TMS) as an internal reference (0.00 ppm) if not already present in the solvent. Transfer the solution to a 5 mm NMR tube.[6]
-
NMR Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[6]
-
Data Presentation (Expected Signals):
¹H NMR (Predicted Chemical Shifts in CDCl₃)
| Protons | Multiplicity | Approx. δ (ppm) | Integration |
|---|---|---|---|
| H-6 (ring) | Singlet | ~7.5 - 7.8 | 1H |
| H-3 (ring) | Singlet | ~6.4 - 6.6 | 1H |
| -NH₂ (amino) | Broad Singlet | ~3.5 - 4.5 | 2H |
| -OCH₃ (methoxy) | Singlet | ~3.8 - 4.0 | 3H |
| -CH₃ (picoline) | Singlet | ~2.2 - 2.4 | 3H |
¹³C NMR (Predicted Chemical Shifts in CDCl₃)
| Carbon | Approx. δ (ppm) |
|---|---|
| C-2 (C-O) | ~160 - 162 |
| C-6 (C-H) | ~145 - 148 |
| C-4 (C-CH₃) | ~140 - 143 |
| C-5 (C-NH₂) | ~135 - 138 |
| C-3 (C-H) | ~105 - 108 |
| -OCH₃ | ~52 - 55 |
| -CH₃ | ~16 - 18 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule. The resulting spectrum provides a molecular "fingerprint" that can be used for identification and to confirm the presence of key bonds such as N-H (amine), C-O (methoxy), C=C/C=N (aromatic ring), and C-H (alkyl and aromatic).
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in press.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first, which is then automatically subtracted from the sample spectrum.
Data Presentation (Expected Vibrational Frequencies):
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands)[7] |
| Amino (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650[7] |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methyl/Methoxy | C-H Stretch (aliphatic) | 2850 - 3000 |
| Aromatic Ring | C=C and C=N Ring Stretch | 1400 - 1600 (multiple bands)[8] |
| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides the molecular weight and elemental composition of this compound.[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[1] The fragmentation pattern observed in the mass spectrum offers additional structural confirmation by showing characteristic losses of functional groups.[1]
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled to a chromatographic inlet (LC-MS or GC-MS) or a direct infusion probe.
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for LC-MS analysis, generating a protonated molecular ion [M+H]⁺. Electron Ionization (EI) is used in GC-MS and provides more extensive fragmentation.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Data Presentation:
| Parameter | Value | Source |
| Chemical Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1][9] |
| Exact Mass (HRMS) | 138.0793 Da | [1] |
| [M]⁺ (EI) or [M+H]⁺ (ESI) | m/z 138 or 139 | [1] |
| Major Fragment Ion (EI) | m/z 107 (Loss of -OCH₃) | [1] |
Visualization:
References
- 1. Buy this compound | 6635-91-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for the Analysis of 5-Amino-2-methoxy-4-picoline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 5-Amino-2-methoxy-4-picoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, also known as 5-amino-2-methoxy-4-methylpyridine, is a pyridine derivative with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] It serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents and agrochemicals.[1][2][3] Its chemical formula is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol .[1] The presence of both an amino and a methoxy group makes it a versatile building block in organic synthesis.[1][4] Given its role in the development of new chemical entities, robust analytical methods are essential for its accurate identification, quantification, and purity assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for method development in both HPLC and GC-MS.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [1][3] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| Appearance | Brown to light brown solid | [3] |
| Solubility | Soluble in alcohol organic solvents; insoluble in water and low-polarity ether organic solvents. | [4] |
| Storage Conditions | 0-8°C | [3] |
High-Performance Liquid Chromatography (HPLC) Analysis
This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantification and purity analysis of this compound. The proposed method is based on established analytical procedures for similar aromatic amines.[5]
Experimental Protocol
Objective: To determine the concentration and purity of this compound in a given sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[5]
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Orthophosphoric acid, analytical grade
-
Water, HPLC grade
-
This compound reference standard (≥98% purity)[3]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Orthophosphoric Acid (pH ~3) B: Acetonitrile |
| Gradient | 0-2 min: 10% B 2-10 min: 10-90% B 10-12 min: 90% B 12-12.1 min: 90-10% B 12.1-15 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized as follows:
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | e.g., 0.02 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.06 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: Sample Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | ||||
| Standard 2 | ||||
| Sample 1 | ||||
| Sample 2 |
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This section provides a protocol for the analysis of this compound, which may require derivatization to improve its volatility and chromatographic behavior.
Experimental Protocol
Objective: To identify and quantify this compound in a sample, particularly in complex matrices.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[6]
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents and Materials:
-
Methanol, GC grade
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
This compound reference standard
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial: 80°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Sample Preparation and Derivatization:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of anhydrous pyridine.
-
Sample Solution: Dissolve a known amount of the sample in anhydrous pyridine.
-
Derivatization:
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Data Presentation
The results from the GC-MS analysis should be presented clearly for interpretation.
Table 3: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | e.g., 0.1 ng/mL |
| Limit of Quantification (LOQ) | e.g., 0.3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Table 4: Mass Spectral Data for Derivatized this compound
| Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, purity assessment, and quantification. The GC-MS method offers high sensitivity and selectivity, making it ideal for identification and quantification in complex matrices, especially when coupled with derivatization. Researchers, scientists, and drug development professionals can adapt and validate these protocols to meet their specific analytical needs in the characterization of this important chemical intermediate.
References
- 1. Buy this compound | 6635-91-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. netascientific.com [netascientific.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Pyridone Derivatives from 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxy-4-picoline is a versatile pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic scaffolds.[1] Its unique substitution pattern, featuring both a nucleophilic amino group and an electron-donating methoxy group, makes it an ideal precursor for the construction of fused ring systems with significant biological activity.[2] Pyridone and its fused derivatives, such as pyrido[1,2-a]pyrimidin-4-ones, are prominent pharmacophores found in numerous therapeutic agents, exhibiting a wide range of activities including anti-inflammatory, antipsychotic, and anticancer properties.[3][4]
This document provides a detailed protocol for the synthesis of a pyridone derivative from this compound using the Gould-Jacobs reaction. This well-established method involves a two-step sequence: an initial condensation with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal intramolecular cyclization.[5]
Key Applications
The resulting pyridone derivatives are of significant interest in medicinal chemistry and drug discovery. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold that can be further functionalized to explore structure-activity relationships (SAR) for various biological targets. For instance, derivatives of this class have been investigated as potent and selective inhibitors of kinases like SHP2, which are implicated in cancer cell signaling pathways.[3]
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-methoxy-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
This protocol is based on established Gould-Jacobs reaction methodologies for aminopyridines.[6][7][8]
Materials:
-
This compound (CAS: 6635-91-2)
-
Diethyl ethoxymethylenemalonate (DEEM) (CAS: 87-13-8)
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Hexane or Petroleum ether
-
Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Oil bath
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step 1: Condensation to form Diethyl 2-{[(2-methoxy-4-methylpyridin-5-yl)amino]methylene}malonate
-
In a 100 mL round-bottom flask, combine this compound (1.38 g, 10 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol, 1.1 eq).
-
Heat the reaction mixture with stirring at 110-120 °C for 2 hours. The reaction progress can be monitored by observing the evolution of ethanol.
-
After 2 hours, allow the mixture to cool slightly and then remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude viscous oil is the intermediate, diethyl 2-{[(2-methoxy-4-methylpyridin-5-yl)amino]methylene}malonate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization to form Ethyl 7-methoxy-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
-
To the flask containing the crude intermediate, add a high-boiling point solvent such as diphenyl ether (20 mL).
-
Heat the mixture with stirring in an oil bath to 250 °C under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. Monitor the progress of the cyclization by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature (approx. 25 °C).
-
While the mixture is cooling, a precipitate should form. Add hexane or petroleum ether (40-50 mL) to the cooled mixture to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold hexane to remove residual diphenyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Ethyl 7-methoxy-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
| Parameter | Value |
| Reactants | |
| This compound | 1.38 g (10 mmol) |
| Diethyl ethoxymethylenemalonate | 2.38 g (11 mmol) |
| Product | |
| IUPAC Name | Ethyl 7-methoxy-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.29 g/mol |
| Reaction Conditions | |
| Condensation Temperature | 110-120 °C |
| Condensation Time | 2 hours |
| Cyclization Temperature | 250 °C |
| Cyclization Time | 30-60 minutes |
| Expected Results | |
| Appearance | Off-white to pale yellow crystalline solid |
| Expected Yield | 65-75% |
| Spectroscopic Data (Expected) | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~9.1 (s, 1H, H-2), ~8.9 (s, 1H, H-9), ~7.0 (s, 1H, H-8), ~4.4 (q, 2H, OCH₂CH₃), ~4.0 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃), ~1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | ~168, ~163, ~158, ~155, ~148, ~135, ~115, ~110, ~105, ~61, ~56, ~18, ~14 |
| IR (KBr), ν (cm⁻¹) | ~3100 (C-H), ~2950 (C-H), ~1720 (C=O, ester), ~1680 (C=O, pyridone), ~1620 (C=N), ~1250 (C-O) |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₄H₁₇N₂O₄⁺: 277.12; found: 277.1 |
Visualizations
Synthesis Workflow
Caption: Workflow for the Gould-Jacobs synthesis of a pyridone derivative.
Potential Biological Signaling Pathway Involvement
Caption: Inhibition of the SHP2 signaling pathway by pyridone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Anticonvulsant Agents from 5-Amino-2-methoxy-4-picoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of novel 5-Amino-2-methoxy-4-picoline derivatives as potential anticonvulsant agents. The protocols outlined below describe a standardized approach for primary and secondary screening, initial mechanism of action studies, and neurotoxicity assessment.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, and a significant number of patients remain refractory to current treatments, highlighting the urgent need for novel antiepileptic drugs (AEDs).[1] this compound and its derivatives have emerged as a promising class of compounds for developing new therapeutic agents.[2] Research into this chemical scaffold has indicated potential anticonvulsant activity, making it a focal point for further investigation.[2]
The following protocols and guidelines are designed to systematically evaluate the anticonvulsant potential of newly synthesized this compound derivatives, hereafter referred to as "Compound-X" series.
Preclinical Drug Discovery Workflow
The preclinical evaluation of novel compounds such as the Compound-X series in well-validated animal models of epilepsy is a fundamental step in the development of new therapies. A systematic approach, beginning with primary screening in models like the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, followed by more specialized secondary screening and mechanistic studies, is essential for identifying and characterizing promising new anticonvulsant agents.
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Model
The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.
Objective: To assess the ability of Compound-X derivatives to prevent the spread of seizures in the MES test in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Compound-X derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment.
-
Grouping: Randomly divide mice into groups (n=8-10 per group), including a vehicle control group and groups for each dose of the test compounds.
-
Drug Administration: Administer Compound-X derivatives or vehicle intraperitoneally (i.p.) or orally (p.o.) at predetermined times (e.g., 30 minutes for i.p., 60 minutes for p.o.) before MES induction.
-
MES Induction: At the time of peak drug effect, apply a drop of topical anesthetic to the eyes of each mouse. Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ model is widely used for identifying compounds that may be effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.
Objective: To evaluate the anticonvulsant effect of Compound-X derivatives on scPTZ-induced seizures in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Compound-X derivatives
-
Vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)
Procedure:
-
Animal Acclimation and Grouping: As described in Protocol 1.
-
Drug Administration: Administer Compound-X derivatives or vehicle as described in Protocol 1.
-
PTZ Induction: At the time of peak drug effect, administer PTZ subcutaneously.
-
Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record the following for 30 minutes:
-
Latency to the first clonic seizure (in seconds).
-
Presence or absence of generalized clonic seizures lasting for at least 5 seconds.
-
Mortality within 24 hours.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare seizure latency and incidence between groups. Determine the ED50 for protection against seizures.
Protocol 3: Rotarod Neurotoxicity Assay
This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.
Objective: To evaluate the minimal motor impairment (neurotoxicity) of Compound-X derivatives.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Compound-X derivatives
-
Vehicle
-
Rotarod apparatus
Procedure:
-
Training: Train mice on the rotarod (e.g., rotating at 10 rpm) for a predetermined period (e.g., 1-2 minutes) for three consecutive days before the test. Only mice that can remain on the rod for the full duration are used.
-
Drug Administration: Administer various doses of Compound-X derivatives or vehicle.
-
Testing: At the time of peak drug effect, place the mice on the rotarod and record the time they remain on the rod. The inability to remain on the rod for the predetermined time is considered an indication of neurotoxicity.
-
Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity.
Data Presentation
The quantitative data from the anticonvulsant screening and neurotoxicity studies should be summarized in a clear and structured format to allow for easy comparison between different derivatives of this compound.
Table 1: Anticonvulsant Activity and Neurotoxicity of Compound-X Derivatives
| Compound ID | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) MES |
| Compound-X1 | 35.2 | 48.5 | >300 | >8.5 |
| Compound-X2 | 28.9 | 41.2 | 250 | 8.7 |
| Compound-X3 | 42.1 | 55.8 | >300 | >7.1 |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |
| Ethosuximide | Inactive | 130 | >500 | - |
Note: The data presented in this table are hypothetical and for illustrative purposes only, based on the potential "promising results" for this class of compounds.[2]
Potential Mechanisms of Action and Signaling Pathways
Based on the structure of this compound and the known mechanisms of many anticonvulsant drugs, two primary pathways are hypothesized to be involved in the anticonvulsant activity of these derivatives: enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels.[1]
Enhancement of GABA-mediated Inhibitory Neurotransmission
Many anticonvulsant agents act by enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This can be achieved through various mechanisms, including direct activation of GABA-A receptors, positive allosteric modulation of GABA-A receptors, or inhibition of GABA reuptake or metabolism.
Modulation of Voltage-Gated Sodium Channels
Blockade of voltage-gated sodium channels is a common mechanism of action for many established AEDs.[3] By blocking these channels, the drugs reduce the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.
Conclusion
The protocols and guidelines presented here offer a structured approach to the preclinical development of anticonvulsant agents from this compound derivatives. By systematically evaluating the efficacy, neurotoxicity, and potential mechanisms of action, researchers can identify promising lead candidates for further development. The structure-activity relationship data generated from these studies will be invaluable for the rational design of more potent and safer anticonvulsant drugs.
References
Application Notes and Protocols: 5-Amino-2-methoxy-4-picoline as an Inhibitor of Inducible Nitric Oxide Synthase (iNOS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Amino-2-methoxy-4-picoline as an inhibitor of inducible nitric oxide synthase (iNOS). Due to the limited availability of specific inhibitory data for this compound, information on the structurally similar and well-characterized iNOS inhibitor, 2-Amino-4-methylpyridine, is included for comparative purposes. The provided protocols are generalized methodologies for assessing iNOS inhibition and can be adapted for the specific compound of interest.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, responsible for the production of large quantities of nitric oxide (NO), a potent signaling molecule.[1] While NO plays crucial roles in physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. This compound, a pyridine derivative, has been identified as a compound of interest for its potential to modulate nitric oxide pathways.[2] Its structural similarity to other known iNOS inhibitors suggests it may act as a valuable tool for research and drug development in this area.[2][3]
Quantitative Data
| Compound | Target | IC50 | Species | Assay Conditions |
| 2-Amino-4-methylpyridine | iNOS (NOS II) | 6 nM | Mouse (from RAW 264.7 cells) | In vitro enzyme activity assay |
| iNOS (NOS II) | 40 nM | Human (recombinant) | In vitro enzyme activity assay | |
| nNOS (NOS I) | 100 nM | Human (recombinant) | In vitro enzyme activity assay | |
| eNOS (NOS III) | 100 nM | Human (recombinant) | In vitro enzyme activity assay | |
| iNOS (in vivo) | ID50 = 0.3 mg/kg (s.c.) | Rat (LPS-induced) | Measurement of plasma nitrate | |
| iNOS (in vivo) | ID50 = 20.8 mg/kg (p.o.) | Rat (LPS-induced) | Measurement of plasma nitrate |
ID50: The dose of a drug that causes a 50% reduction in the measured response. IC50: The half maximal inhibitory concentration of a substance. s.c.: subcutaneous administration. p.o.: oral administration. LPS: Lipopolysaccharide.
Signaling Pathways
The induction of iNOS expression is a complex process involving multiple signaling pathways, primarily triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). A key pathway involves the activation of Toll-like receptor 4 (TLR4) by LPS, leading to the recruitment of adaptor proteins like MyD88 and subsequent activation of transcription factors such as NF-κB. Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription. This compound, as a putative iNOS inhibitor, is expected to act downstream of these signaling events, directly targeting the iNOS enzyme to block the conversion of L-arginine to nitric oxide and L-citrulline.
Caption: iNOS signaling pathway and point of inhibition.
Experimental Protocols
The following protocols describe standard methods for evaluating the inhibitory activity of a compound against iNOS. These can be adapted for use with this compound.
Protocol 1: In Vitro iNOS Inhibition Assay (Cell-Based)
This protocol details a cell-based assay to determine the potency of an inhibitor in a biological system where iNOS is endogenously expressed and activated.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment and iNOS Induction:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, prepare serial dilutions of the compound in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
- To induce iNOS expression, add a combination of lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to all wells except the negative control.
- Include a vehicle control (solvent only) with the LPS/IFN-γ stimulation.
3. Incubation:
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Measurement of Nitrite Production (Griess Assay):
- Nitric oxide produced by iNOS is rapidly converted to nitrite in the cell culture medium. The Griess assay is a colorimetric method to measure nitrite concentration.
- Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.
- Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Calculate the nitrite concentration in each sample using the standard curve.
- Determine the percentage of iNOS inhibition for each concentration of the test compound relative to the vehicle control.
- Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo iNOS Inhibition (LPS-Induced Endotoxemia Model)
This protocol describes a common in vivo model to assess the efficacy of an iNOS inhibitor in a whole-animal system.
1. Animal Model:
- Use male Sprague-Dawley rats (or a suitable mouse strain).
- Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
- Prepare this compound in a suitable vehicle for the desired route of administration (e.g., saline for subcutaneous injection or a suspension for oral gavage).
- Administer the test compound at various doses to different groups of animals. Include a vehicle control group.
3. Induction of Endotoxemia:
- Approximately 1 hour after compound administration, induce systemic inflammation by injecting lipopolysaccharide (LPS) intraperitoneally (e.g., 5 mg/kg).
4. Sample Collection:
- At a predetermined time point after LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture or from the tail vein.
- Process the blood to obtain plasma.
5. Measurement of Plasma Nitrite/Nitrate:
- The total nitric oxide production in vivo is often assessed by measuring the stable end products, nitrite and nitrate.
- Use a commercially available kit that employs the Griess reagent after the enzymatic conversion of nitrate to nitrite by nitrate reductase.
- Follow the manufacturer's instructions to determine the total nitrite/nitrate concentration in the plasma samples.
6. Data Analysis:
- Compare the plasma nitrite/nitrate levels in the compound-treated groups to the vehicle-treated, LPS-stimulated group.
- Calculate the percentage of inhibition of NO production for each dose.
- Determine the ID50 value, the dose that causes a 50% inhibition of the LPS-induced increase in plasma nitrite/nitrate.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of a novel iNOS inhibitor.
Caption: A typical experimental workflow for iNOS inhibitor validation.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and reagents. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
Application Notes and Protocols: Reaction of 5-Amino-2-methoxy-4-picoline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxy-4-picoline, also known as 5-amino-2-methoxy-4-methylpyridine, is a versatile heterocyclic building block in organic synthesis and medicinal chemistry.[1][2][3][4] Its structure incorporates a nucleophilic amino group and an electron-donating methoxy group on a pyridine ring, making it a valuable precursor for the synthesis of a wide range of functionalized molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] The reactivity of the amino group allows for various transformations, including acylation, alkylation, and sulfonylation, while the pyridine ring itself can undergo electrophilic substitution reactions such as halogenation and nitration, albeit under controlled conditions due to the inherent electron-deficient nature of the pyridine nucleus.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles.
Reactivity Overview
The primary site of electrophilic attack on this compound is the exocyclic amino group, which is the most nucleophilic center in the molecule. Reactions such as acylation, alkylation, and sulfonylation readily occur at this position.
Electrophilic aromatic substitution on the pyridine ring is also possible. The amino group at C5 and the methoxy group at C2 are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In this molecule, the C6 position is para to the amino group and ortho to the methoxy group, and the C3 position is ortho to both the amino and methoxy groups. Therefore, electrophilic substitution is anticipated to occur preferentially at the C3 or C6 positions, depending on the specific electrophile and reaction conditions.
Data Presentation: Summary of Reactions and Conditions
The following table summarizes representative reactions of this compound with various electrophiles, along with typical reaction conditions and expected outcomes. Please note that yields are representative and may vary depending on the specific substrate, reagent, and experimental setup.
| Reaction Type | Electrophile | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
| Acylation | Acetic anhydride | - | Toluene | 100 | 2 | N-(2-methoxy-4-methylpyridin-5-yl)acetamide | >95 |
| Alkylation | Methyl Iodide | Sodium Hydride | THF | RT | 5 | 5-(Methylamino)-2-methoxy-4-picoline | 70-80 (estimated) |
| Halogenation | Bromine | Sodium Acetate | Acetic Acid | 80 | 12 | 3-Bromo-5-amino-2-methoxy-4-picoline | 80-90 (estimated) |
| Nitration | Nitric Acid | Sulfuric Acid | - | 0 - 50 | 1-3 | 2-Methoxy-4-methyl-5-nitro-6-aminopyridine | 40-50 (estimated) |
Experimental Protocols
N-Acylation: Synthesis of N-(2-methoxy-4-methylpyridin-5-yl)acetamide
This protocol describes the acylation of the amino group of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add acetic anhydride (1.4 eq).[3]
-
Stir the mixture and heat at 100 °C for 2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, is typically obtained in high purity and can be used without further purification.[3]
N-Alkylation: Synthesis of 5-(Methylamino)-2-methoxy-4-picoline (Representative Protocol)
This protocol is a representative method for the N-alkylation of this compound, adapted from a similar procedure.[5]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Nitrogen or Argon atmosphere
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in freshly distilled THF in a round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Halogenation: Synthesis of 3-Bromo-5-amino-2-methoxy-4-picoline (Representative Protocol)
This protocol for the bromination of the pyridine ring is adapted from a procedure for a structurally similar compound.[6]
Materials:
-
This compound
-
Bromine
-
Sodium acetate
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and sodium acetate (3.6 eq) in acetic acid in a round-bottom flask.
-
Add bromine (2.7 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 0 °C and quench by the sequential addition of 10% aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution until the bromine color disappears and the solution is neutral.
-
The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure.
Nitration: Synthesis of 2-Methoxy-4-methyl-5-nitro-6-aminopyridine (Representative Protocol)
This protocol for the nitration of the pyridine ring is based on a general method for the nitration of aminopyridines.[7]
Materials:
-
This compound
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the aminopicoline in sulfuric acid, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. The reaction can be gently heated to 50 °C if necessary, monitoring carefully.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Visualizations
General Workflow for Electrophilic Substitution
Caption: General experimental workflow for electrophilic substitution reactions.
Reactivity of this compound
References
- 1. prepchem.com [prepchem.com]
- 2. Buy this compound | 6635-91-2 [smolecule.com]
- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-acylation of 5-Amino-2-methoxy-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 5-Amino-2-methoxy-4-picoline is a crucial chemical transformation in the synthesis of various biologically active molecules. The resulting amide, N-(2-methoxy-4-methylpyridin-5-yl)acetamide, serves as a key intermediate in the development of novel therapeutics. This document provides detailed experimental protocols for this reaction, summarizing quantitative data and outlining the reaction workflow. The methodologies presented are based on established procedures for the N-acylation of analogous aminopyridines, ensuring a high probability of success and reproducibility.
Reaction Scheme
The N-acylation of this compound is typically achieved through the reaction of the primary amine with an acylating agent, such as acetic anhydride or acetyl chloride. The general reaction scheme is depicted below:
Caption: General reaction scheme for the N-acylation of this compound.
Data Presentation
The following tables summarize representative quantitative data for the N-acylation of aminopyridine derivatives, providing an expected range for the N-acylation of this compound.
Table 1: Reaction Conditions and Yields for N-acylation of Aminopyridine Analogs
| Starting Material | Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 6-methoxy-4-methylpyridin-3-amine | Acetic Anhydride | Toluene | - | 100 | 2 | 100 | >98 |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | - | 70 | 2 | ~95 | ~95 |
| Aromatic Amines | Acetyl Chloride | Dichloromethane | Pyridine/TEA | 0 to RT | 1-3 | 85-95 | >98 |
Note: Data for 6-methoxy-4-methylpyridin-3-amine and 2-Amino-4-methylpyridine are from analogous reactions and serve as a reference.[1][2] Purity is typically determined by HPLC or NMR.
Table 2: Spectroscopic Data for a Representative N-acylated Pyridine Product (N-(4-methylpyridin-2-yl)acetamide)
| Technique | Key Signals/Peaks |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amide proton. |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbon, and carbonyl carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching. |
| Mass Spec. | Molecular ion peak (M+) corresponding to the product's molecular weight. |
Note: Specific chemical shifts and peak positions will vary for N-(2-methoxy-4-methylpyridin-5-yl)acetamide.
Experimental Protocols
Two primary protocols are presented for the N-acylation of this compound. Protocol A, utilizing acetic anhydride, is based on a highly successful procedure for a closely related isomer and is the recommended starting point.[1] Protocol B offers an alternative using acetyl chloride, which is a common and effective method for N-acylation.
Protocol A: N-acylation using Acetic Anhydride
This protocol is adapted from the high-yielding synthesis of N-(6-methoxy-4-methylpyridin-3-yl)acetamide.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Addition of Reagent: To the stirred solution, add acetic anhydride (1.4 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol B: N-acylation using Acetyl Chloride and a Base
This protocol is a general and robust method for the N-acylation of aromatic amines.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add anhydrous pyridine or TEA (1.2 eq) dropwise to the cooled solution.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Experimental Workflow and Logic
The selection of the appropriate N-acylation protocol depends on the desired reaction conditions and the availability of reagents. The following diagram illustrates the decision-making process and general workflow for the synthesis.
Caption: Workflow for the N-acylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent.
-
Pyridine and triethylamine are flammable and have strong odors.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
References
Application Notes and Protocols: Synthesis and Biological Screening of 5-Amino-2-methoxy-4-picoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxy-4-picoline and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The aminopicoline scaffold is recognized as a valuable pharmacophore, particularly for its role in the development of inhibitors for inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.[2] Consequently, the development of selective iNOS inhibitors is a key therapeutic strategy.
These application notes provide a comprehensive overview of the synthesis of this compound analogs and protocols for their biological evaluation as iNOS inhibitors. The methodologies described herein are intended to guide researchers in the generation of compound libraries for screening and the identification of lead candidates for further drug development.
Data Presentation: iNOS Inhibitory Activity of Aminopicoline Analogs
The following table summarizes the in vitro inhibitory activity of a series of 2-amino-4-methylpyridine analogs against inducible nitric oxide synthase (iNOS). This data highlights the structure-activity relationships (SAR) within this class of compounds, demonstrating how modifications to the core structure influence inhibitory potency.
| Compound ID | Structure | Modification from 2-amino-4-methylpyridine | iNOS IC50 (nM) |
| 1 | 2-amino-4-methylpyridine | Parent Compound | Good Potency |
| 2 | 6-substituted alkyl analog | 28 | |
| 11 | Removal of cis-methyl from alkene analog of 2 | 282 | |
| 16 | Hydroxy group at position 6 instead of methyl or fluorine | Large reduction in potency | |
| 13 | Methoxy group at position 6 | Inactive | |
| 15 | 2-fluoroethoxy group at position 6 | Inactive | |
| 24 | Introduction of a double bond to analog 2 | Diminished potency |
Data sourced from a study on 2-amino-4-methylpyridine analogues as iNOS inhibitors.[1]
Experimental Protocols
General Synthetic Workflow for this compound Analogs
The synthesis of analogs of this compound can be achieved through a multi-step synthetic route. A generalized workflow is presented below, which can be adapted to introduce diversity at various positions of the picoline ring.
Caption: General synthetic workflow for the generation of a this compound analog library.
Detailed Protocol: Synthesis of a 6-Substituted 2-Amino-4-methylpyridine Analog
This protocol describes a representative synthesis of a 6-substituted analog, which can be adapted for the synthesis of other derivatives.
Materials:
-
2-Amino-4-methyl-6-bromopyridine
-
Appropriate boronic acid or organotin reagent
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Amino-4-methyl-6-bromopyridine (1.0 eq) in the chosen anhydrous solvent, add the boronic acid or organotin reagent (1.2 eq) and the base (2.0 eq).
-
Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Biological Screening Protocol: In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol details a cell-based assay to determine the inhibitory activity of the synthesized analogs on iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Synthesized this compound analogs
-
Griess Reagent kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known iNOS inhibitor).
-
iNOS Induction: Shortly after compound treatment, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect an aliquot of the cell culture supernatant from each well.
-
Perform the Griess assay according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of iNOS inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for each active compound.
-
Signaling Pathway and Experimental Workflow Visualization
iNOS Signaling Pathway
The following diagram illustrates the signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by the synthesized analogs.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methoxy-4-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-2-methoxy-4-picoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound with a high yield?
A two-step synthetic route starting from 2-chloro-4-methyl-5-nitropyridine is a common and effective method. This process involves:
-
Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group to form 2-methoxy-4-methyl-5-nitropyridine. This step has been reported with yields as high as 98%.[1]
-
Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.
Q2: What are the critical parameters to control during the methoxylation step?
The critical parameters for the methoxylation of 2-chloro-4-methyl-5-nitropyridine include the choice of methoxide source, solvent, temperature, and reaction time. Using sodium methoxide in absolute methanol at room temperature has been shown to be highly effective.[1]
Q3: Which reducing agents are suitable for the reduction of the nitro group in 2-methoxy-4-methyl-5-nitropyridine?
Several reducing agents can be employed for the reduction of the nitro group. The choice of reagent can impact the yield and may require different workup procedures. Common reducing agents include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and efficient method.
-
Metal/Acid Systems: Iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classical and cost-effective method.[2][3]
-
Tin(II) Chloride (SnCl₂): This is a mild reducing agent often used when other sensitive functional groups are present.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a common and effective technique to monitor the progress of both the methoxylation and the reduction steps. By comparing the spots of the starting material, product, and reaction mixture, you can determine the extent of the reaction.
Q5: What are the common impurities or by-products in this synthesis?
In the methoxylation step, incomplete reaction can leave unreacted 2-chloro-4-methyl-5-nitropyridine. During the reduction of the nitro group, incomplete reduction can lead to the formation of intermediates such as nitroso or hydroxylamine derivatives.[4] Over-reduction is generally not a concern for the amino group.
Troubleshooting Guide
Problem 1: Low yield in the methoxylation step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the sodium is fully dissolved in methanol to form sodium methoxide before adding the chloropyridine.[1] - Increase the reaction time and monitor by TLC until the starting material is consumed.[1] |
| Moisture in the reaction | - Use absolute (dry) methanol and ensure all glassware is thoroughly dried to prevent quenching of the sodium methoxide. |
| Suboptimal temperature | - While the reaction proceeds at room temperature, gentle heating might be necessary if the reaction is sluggish. Monitor for potential side reactions at higher temperatures. |
| Inefficient extraction | - Ensure the pH of the aqueous layer is adjusted to ~6 before extraction with ethyl acetate to maximize the recovery of the product.[1] |
Problem 2: Low yield or incomplete reduction of the nitro group.
| Possible Cause | Suggested Solution |
| Inactive catalyst (Catalytic Hydrogenation) | - Use a fresh batch of Pd/C or Raney Nickel. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient hydrogen pressure (Catalytic Hydrogenation) | - Ensure a proper seal on the hydrogenation apparatus to maintain a positive hydrogen pressure. For difficult reductions, a higher pressure system may be required. |
| Poor quality of metal (Fe/HCl) | - Use fine iron powder to maximize the surface area. Activating the iron with dilute acid before the reaction can improve its reactivity.[4] |
| Incorrect stoichiometry of reducing agent | - Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to ensure complete reduction.[4] |
| Poor solubility of the nitro compound | - If the starting material has low solubility in the chosen solvent, consider using a co-solvent system (e.g., ethanol/water) to improve solubility.[4] |
| Formation of stable intermediates | - The reduction of a nitro group proceeds through several intermediates. If the reaction stalls, it might be due to the formation of a stable intermediate. Adjusting the reaction conditions (e.g., temperature, acid concentration) can help drive the reaction to completion.[4] |
Experimental Protocols
Step 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-chloro-4-methyl-5-nitropyridine | 172.57 | 4.50 g | 26.07 mmol |
| Sodium | 22.99 | 2.30 g | 100 mmol |
| Absolute Methanol | 32.04 | 90 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 50 mL | - |
| Water | 18.02 | 25 mL | - |
| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.30 g of sodium in 75 mL of absolute methanol under a nitrogen atmosphere. The reaction is exothermic, so cooling may be necessary.
-
Once all the sodium has reacted to form sodium methoxide, cool the solution to 0 °C.
-
Dissolve 4.50 g of 2-chloro-4-methyl-5-nitropyridine in 15 mL of absolute methanol.
-
Add the solution of 2-chloro-4-methyl-5-nitropyridine dropwise to the stirred sodium methoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Remove the methanol under reduced pressure.
-
To the resulting solid, add 25 mL of water and adjust the pH to 6 with concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 2-methoxy-4-methyl-5-nitropyridine as an orange solid.[1]
Expected Yield: ~98%[1]
Step 2: Synthesis of this compound (Reduction of 2-methoxy-4-methyl-5-nitropyridine)
Method A: Catalytic Hydrogenation
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-methoxy-4-methyl-5-nitropyridine | 168.15 | 4.30 g | 25.57 mmol |
| 10% Palladium on Carbon (Pd/C) | - | ~0.43 g (10 wt%) | - |
| Methanol or Ethanol | - | 100 mL | - |
| Hydrogen Gas | 2.02 | As needed | - |
| Celite | - | As needed | - |
Procedure:
-
In a hydrogenation flask, dissolve 4.30 g of 2-methoxy-4-methyl-5-nitropyridine in 100 mL of methanol or ethanol.
-
Carefully add ~0.43 g of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or from a pressurized source) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol or ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.
Method B: Reduction with Iron and Hydrochloric Acid
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-methoxy-4-methyl-5-nitropyridine | 168.15 | 4.30 g | 25.57 mmol |
| Iron Powder | 55.85 | ~4.3 g (3 eq.) | ~77 mmol |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated HCl | 36.46 | ~5 mL | - |
| Sodium Bicarbonate (sat. solution) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
Procedure:
-
In a round-bottom flask, suspend 4.30 g of 2-methoxy-4-methyl-5-nitropyridine and 4.3 g of iron powder in 100 mL of ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the nitro reduction step.
References
Technical Support Center: Synthesis of 5-Amino-2-methoxy-4-picoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methoxy-4-picoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the potential impurities at each step?
A1: A plausible and common synthetic route for this compound is a multi-step process starting from 2-chloro-4-methylpyridine. The key steps and their associated potential impurities are outlined below:
-
Step 1: Nitration of 2-chloro-4-methylpyridine.
-
Reaction: Introduction of a nitro group at the 5-position.
-
Potential Impurities:
-
Unreacted Starting Material: 2-chloro-4-methylpyridine.
-
Isomeric Byproducts: 2-chloro-3-nitro-4-methylpyridine, 2-chloro-6-nitro-4-methylpyridine.[1]
-
Over-nitration Products: Dinitrated picoline derivatives.
-
-
-
Step 2: Methoxylation of 2-chloro-5-nitro-4-methylpyridine.
-
Reaction: Nucleophilic substitution of the chlorine atom with a methoxy group.
-
Potential Impurities:
-
Unreacted Starting Material: 2-chloro-5-nitro-4-methylpyridine.
-
Hydrolysis Product: 5-nitro-4-methyl-pyridin-2-ol (if water is present).
-
-
-
Step 3: Reduction of 2-methoxy-5-nitro-4-methylpyridine.
-
Reaction: Reduction of the nitro group to an amino group.
-
Potential Impurities:
-
Unreacted Starting Material: 2-methoxy-5-nitro-4-methylpyridine.
-
Incomplete Reduction Intermediates: 2-methoxy-5-nitroso-4-methylpyridine, N-(2-methoxy-4-methylpyridin-5-yl)hydroxylamine.
-
Byproducts from Reductant: Impurities dependent on the reducing agent used (e.g., residual metals from catalytic hydrogenation).[2]
-
-
Q2: My final product purity is low after the final reduction step. What are the likely causes and how can I troubleshoot this?
A2: Low purity in the final product often points to issues in the reduction step or work-up procedure. Here are some common causes and troubleshooting tips:
-
Incomplete Reduction: The nitro group may not have been fully converted to the amine.
-
Troubleshooting:
-
Increase the reaction time.
-
Increase the amount of reducing agent.
-
Ensure the catalyst (if used) is active. For catalytic hydrogenation, use fresh catalyst.[3]
-
Optimize the reaction temperature and pressure.
-
-
-
Side Reactions: The reducing conditions might be too harsh, leading to undesired side reactions.
-
Troubleshooting:
-
Use a milder reducing agent.
-
Lower the reaction temperature.
-
Carefully control the pH of the reaction mixture.
-
-
-
Product Degradation: The amino group is susceptible to oxidation, especially during work-up.
-
Troubleshooting:
-
Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Minimize the exposure of the product to air and light.
-
-
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?
A3: Identifying an unknown impurity requires a systematic analytical approach.
-
Review the Synthetic Route: Consider all possible starting materials, intermediates, reagents, and potential side reactions that could lead to the formation of byproducts.
-
LC-MS Analysis: The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for proposing potential structures.
-
High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and deduce the elemental composition of the impurity.
-
Tandem MS (MS/MS): Fragmentation of the impurity ion can provide structural information.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural elucidation.
-
Forced Degradation Studies: Subjecting the final product to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if any match the unknown impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in nitration step | Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing. |
| Formation of multiple isomers. | Optimize nitrating agent and reaction conditions to favor the desired isomer.[1] | |
| Presence of starting material in methoxylation step | Insufficient amount of sodium methoxide. | Use a slight excess of sodium methoxide. |
| Reaction temperature is too low. | Increase the reaction temperature. | |
| Multiple unexpected peaks after reduction | Non-selective reduction. | Use a more selective reducing agent (e.g., catalytic transfer hydrogenation). |
| Catalyst poisoning. | Use a fresh batch of catalyst and ensure the starting material is free of catalyst poisons like sulfur compounds.[4] | |
| Final product is discolored (e.g., brown or dark) | Oxidation of the amino group. | Handle the final product under an inert atmosphere. Use antioxidants during storage if necessary. |
| Residual metal catalyst. | Purify the product using a method that effectively removes metal contaminants (e.g., filtration through Celite, silica gel chromatography with a suitable eluent). |
Data Presentation
The following table summarizes hypothetical analytical data for this compound and its potential impurities, as might be observed by HPLC-MS.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical RT (min) | Hypothetical [M+H]⁺ (m/z) |
| This compound | C₇H₁₀N₂O | 138.17 | 5.2 | 139.09 |
| 2-chloro-4-methylpyridine | C₆H₆ClN | 127.57 | 8.5 | 128.02 |
| 2-chloro-5-nitro-4-methylpyridine | C₆H₅ClN₂O₂ | 172.57 | 10.1 | 173.01 |
| 2-methoxy-5-nitro-4-methylpyridine | C₇H₈N₂O₃ | 168.15 | 9.3 | 169.06 |
| N-(2-methoxy-4-methylpyridin-5-yl)hydroxylamine | C₇H₁₀N₂O₂ | 154.17 | 6.8 | 155.08 |
| 2-chloro-3-nitro-4-methylpyridine | C₆H₅ClN₂O₂ | 172.57 | 10.5 | 173.01 |
Experimental Protocols
Protocol for Impurity Profiling by HPLC-UV/MS
This protocol provides a general method for the separation and identification of potential impurities in the synthesis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Synthetic workflow for this compound and potential impurity entry points.
Caption: Troubleshooting workflow for the identification of an unknown impurity.
References
troubleshooting failed reactions of 5-Amino-2-methoxy-4-picoline
Welcome to the technical support center for 5-Amino-2-methoxy-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
This compound possesses three primary sites for reactivity: the amino group (-NH2), the methoxy group (-OCH3), and the pyridine ring itself. The amino group is a strong nucleophile and readily participates in reactions such as acylation and nucleophilic substitution.[1] The pyridine ring can undergo electrophilic substitution, though the electron-donating amino and methoxy groups influence the position of substitution.
Q2: My acylation/amide coupling reaction with this compound is failing or giving low yields. What are the common causes?
Low yields in amide coupling reactions are frequently due to several factors:
-
Insufficiently activated carboxylic acid: The carboxylic acid partner must be effectively activated for the nucleophilic attack by the amino group of this compound to occur efficiently.
-
Steric hindrance: Bulky substituents on either the carboxylic acid or the picoline can impede the reaction.
-
Inappropriate solvent or base: The choice of solvent and base is critical for reaction success. Polar aprotic solvents like DMF or THF are often suitable. The base should be strong enough to deprotonate the carboxylic acid but not so strong as to cause unwanted side reactions.
-
Low nucleophilicity of the amine: While generally a good nucleophile, the electronic properties of the pyridine ring can modulate the nucleophilicity of the amino group.
Q3: I am observing multiple products in my reaction. What are the likely side reactions?
Common side reactions with aminopyridines include:
-
Over-alkylation/acylation: The amino group can potentially react with more than one equivalent of the electrophile.
-
Ring substitution: Electrophilic reagents may react with the electron-rich pyridine ring in addition to the amino group.
-
Reaction with the methoxy group: Under certain conditions, the methoxy group can be demethylated.[1]
Q4: How does the methoxy group influence the reactivity of the pyridine ring?
The methoxy group is an electron-donating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, it also influences the basicity of the pyridine nitrogen. The presence of a methoxy group ortho to the nitrogen can decrease the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects and potential steric hindrance, which can be advantageous in certain reactions by preventing unwanted coordination with metal catalysts.
Q5: What are suitable protecting groups for the amino group of this compound?
Standard amine protecting groups can be employed. The choice depends on the reaction conditions you plan to use subsequently. Common protecting groups include:
-
Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions.
-
Cbz (carboxybenzyl): Removed by hydrogenolysis.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved by a secondary amine, such as piperidine.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Ineffective carboxylic acid activation | Use a more potent coupling reagent such as HATU, HBTU, or PyBOP. |
| Low reaction temperature | Gently heat the reaction mixture (e.g., to 40-60 °C), monitoring for any decomposition. | |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF, NMP, or anhydrous THF. | |
| Reaction starts but does not go to completion | Insufficient reagent stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent. |
| Reversible reaction | Remove water formed during the reaction using molecular sieves. | |
| Formation of multiple unidentified products | Side reactions | Protect the amino group if other reactive sites on the molecule might be interfering. |
| Impure starting materials | Ensure the purity of this compound and the carboxylic acid using techniques like recrystallization or column chromatography. |
Failed Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Poor leaving group on the electrophile | Use an electrophile with a better leaving group (e.g., iodide > bromide > chloride). |
| Insufficiently nucleophilic amine | Add a non-nucleophilic base to enhance the nucleophilicity of the amino group. | |
| Steric hindrance | Choose a less sterically hindered electrophile or increase the reaction temperature. | |
| Low product yield | Competing elimination reaction | Use a less hindered base and a lower reaction temperature. |
| Low solubility of reactants | Select a solvent in which both reactants are fully soluble at the reaction temperature. |
Data Presentation
The following table summarizes the yield and purity of an amide coupling reaction between a substituted aminopicolinic acid and an amine using different bases and solvents, which can serve as a reference for optimizing your own reactions.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| HATU | DIPEA | Isopropylacetate | 2.5 | 88 | 95 |
| HATU | TEA | DMF | Not Specified | 55 | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for Acylation (Amide Bond Formation)
This protocol describes a general method for the acylation of this compound with a carboxylic acid using HATU as a coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Add DIPEA or TEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for troubleshooting failed chemical reactions.
Experimental Workflow for Amide Coupling
Caption: A typical experimental workflow for an amide coupling reaction.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-methoxy-4-picoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-methoxy-4-picoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthetic routes for this compound derivatives?
A1: The synthesis of this compound and its derivatives often begins with a substituted pyridine ring. Common strategies involve the introduction of the amino and methoxy groups onto a pre-existing picoline (methylpyridine) scaffold. Key synthetic approaches can include nucleophilic aromatic substitution (SNAr) on a suitably halogenated pyridine precursor or amination of a pyridine derivative. For instance, a common precursor could be a di-halogenated picoline, where one halogen is selectively replaced by a methoxy group and the other by an amino group or a precursor to it.
Q2: What are the key reaction parameters to consider when optimizing the synthesis of this compound derivatives?
A2: Several parameters are crucial for optimizing the synthesis. These include:
-
Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism.
-
Catalyst: For certain reactions, such as cross-coupling reactions to introduce substituents, the choice of catalyst and ligand is critical.
-
Base: In reactions involving deprotonation or neutralization of acidic byproducts, the strength and stoichiometry of the base are important.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving high conversion without significant byproduct formation.
Q3: What are the typical byproducts that can form during the synthesis of this compound derivatives?
A3: The formation of byproducts is a common challenge. Potential side products can include:
-
Isomeric products: Depending on the substitution pattern of the starting material, substitution at different positions on the pyridine ring can lead to isomeric byproducts.
-
Di-substituted products: If the reaction conditions are not carefully controlled, undesired di-amination or di-methoxylation can occur.
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of starting materials or intermediates can lead to undesired hydroxylated pyridines.
-
Products from side-chain reactions: The methyl group on the picoline ring can potentially undergo side reactions under certain conditions.
Q4: What are the recommended purification techniques for this compound derivatives?
A4: Purification of the final product is crucial to remove unreacted starting materials, reagents, and byproducts. Common purification methods include:
-
Column chromatography: This is a widely used technique for separating compounds with different polarities.
-
Recrystallization: This method is effective for purifying solid products.
-
Acid-base extraction: The basicity of the amino group on the pyridine ring allows for selective extraction into an acidic aqueous phase, followed by neutralization and re-extraction into an organic solvent. This can be an effective way to separate the product from non-basic impurities.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low or no conversion to the desired this compound derivative. What are the potential causes and solutions?
-
Answer:
-
Inactive Catalyst or Reagents: Ensure that the catalyst (if used) is active and that all reagents are pure and dry. Moisture can deactivate many organometallic catalysts and reagents.
-
Incorrect Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition. It is advisable to perform small-scale experiments at different temperatures to find the optimum.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. Ensure that the reactants are sufficiently soluble and that the solvent is compatible with the reaction chemistry.
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over time using techniques like TLC or LC-MS.
-
Poor Nucleophile/Electrophile Reactivity: The reactivity of the starting materials may be low. Consider using a more reactive derivative or a different coupling strategy.
-
Issue 2: Formation of Multiple Products/Byproducts
-
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?
-
Answer:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway over competing side reactions.
-
Change the Catalyst/Ligand: In catalyzed reactions, the choice of catalyst and ligand can have a profound effect on regioselectivity and chemoselectivity.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of di-substituted or other undesired products. For example, using a slight excess of one reagent may drive the reaction to completion, but a large excess can lead to side reactions.
-
Protecting Groups: If there are multiple reactive sites on the starting material, consider using protecting groups to block unwanted reactions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound derivative from the reaction mixture. What purification strategies can I try?
-
Answer:
-
Optimize Chromatographic Conditions: If using column chromatography, experiment with different solvent systems (eluent) and stationary phases to achieve better separation.
-
Acid-Base Extraction: As mentioned in the FAQs, leveraging the basicity of the amino group can be a powerful purification tool. Dissolve the crude product in an organic solvent and extract with a dilute acid solution. The desired product will move to the aqueous phase. Then, basify the aqueous phase and extract the pure product back into an organic solvent.
-
Recrystallization Solvent Screening: For solid products, perform small-scale trials with different solvents or solvent mixtures to find suitable conditions for recrystallization.
-
Derivative Formation: In some challenging cases, it may be beneficial to convert the product into a derivative (e.g., an acetylated amine) that is easier to purify. The protecting group can then be removed in a subsequent step.
-
Data Presentation
Table 1: Template for Reaction Condition Optimization
| Entry | Temperature (°C) | Catalyst (mol%) | Solvent | Base (equivalents) | Time (h) | Yield (%) | Purity (%) |
| 1 | 80 | 5 | Dioxane | 1.5 | 12 | ||
| 2 | 100 | 5 | Dioxane | 1.5 | 12 | ||
| 3 | 120 | 5 | Dioxane | 1.5 | 12 | ||
| 4 | 100 | 2 | Dioxane | 1.5 | 12 | ||
| 5 | 100 | 10 | Dioxane | 1.5 | 12 | ||
| 6 | 100 | 5 | Toluene | 1.5 | 12 | ||
| 7 | 100 | 5 | DMF | 1.5 | 12 | ||
| 8 | 100 | 5 | Dioxane | 1.0 | 12 | ||
| 9 | 100 | 5 | Dioxane | 2.0 | 12 | ||
| 10 | 100 | 5 | Dioxane | 1.5 | 6 | ||
| 11 | 100 | 5 | Dioxane | 1.5 | 24 |
Experimental Protocols
A detailed experimental protocol for a specific synthesis will depend on the chosen synthetic route. The following is a generalized protocol for a nucleophilic aromatic substitution reaction to introduce an amino group onto a pyridine ring, which can be adapted for the synthesis of this compound derivatives.
General Protocol for Nucleophilic Aromatic Substitution (Amination)
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridine starting material (e.g., a halogenated 2-methoxy-4-picoline), the amine source (e.g., an amine or an ammonia surrogate), a suitable solvent (e.g., dioxane, toluene, or DMF), and a base (e.g., sodium tert-butoxide, potassium carbonate).
-
Catalyst Addition (if applicable): If a catalyst is required (e.g., a palladium catalyst for Buchwald-Hartwig amination), add the catalyst and the corresponding ligand to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography, recrystallization, or acid-base extraction to yield the pure this compound derivative.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for common synthesis issues.
Technical Support Center: 5-Amino-2-methoxy-4-picoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in the synthesis of 5-Amino-2-methoxy-4-picoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes to this compound and their associated potential byproducts?
A common and effective synthetic pathway to this compound involves a two-step process:
-
Methoxylation: Nucleophilic substitution of a chlorine atom on a pyridine ring with a methoxy group. A typical starting material is 2-chloro-4-methyl-5-nitropyridine, which reacts with a methoxide source, such as sodium methoxide, to yield 2-methoxy-4-methyl-5-nitropyridine.
-
Reduction: The nitro group of 2-methoxy-4-methyl-5-nitropyridine is then reduced to an amino group, yielding the final product, this compound. This is often achieved through catalytic hydrogenation.
Each of these steps can generate specific byproducts. The following sections detail these potential impurities and how to identify them.
Q2: During the methoxylation of 2-chloro-4-methyl-5-nitropyridine, I observe an impurity with a lower retention time in my HPLC analysis. What could it be?
This is likely the unreacted starting material, 2-chloro-4-methyl-5-nitropyridine .
-
Cause: Incomplete reaction due to insufficient reaction time, temperature, or amount of methoxide reagent.
-
Troubleshooting:
-
Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Increase the reaction temperature or time as needed.
-
Use a slight excess of the methoxide reagent.
-
Ensure your reagents are anhydrous, as water can consume the methoxide and lead to other byproducts.
-
Another possibility is the formation of 2-hydroxy-4-methyl-5-nitropyridine due to the presence of water in the reaction mixture, which can hydrolyze the starting material.
-
Identification: This byproduct will have a different retention time in HPLC and can be confirmed by mass spectrometry, which will show a molecular weight corresponding to the hydroxy-substituted compound.
Q3: After the reduction of 2-methoxy-4-methyl-5-nitropyridine, my product is not as pure as expected. What are the likely byproducts from this step?
The reduction of the nitro group is a critical step where several byproducts can form.
-
Incomplete Reduction: The most common issue is the incomplete reduction of the nitro group, leading to the formation of 2-methoxy-4-methyl-5-nitrosopyridine and 5-hydroxylamino-2-methoxy-4-picoline .
-
Cause: Insufficient catalyst, low hydrogen pressure, or short reaction time.
-
Troubleshooting:
-
Ensure the catalyst is active and used in the correct amount.
-
Increase the hydrogen pressure and/or reaction time.
-
Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
-
-
Over-reduction: While less common under controlled conditions, harsh reduction conditions could potentially lead to the reduction of the pyridine ring.
-
De-methoxylation: In some catalytic hydrogenation reactions, particularly with palladium catalysts, a methoxy group can be cleaved, leading to the formation of 5-Amino-4-picolin-2-ol .
Q4: I have a persistent impurity that is difficult to separate from the final product. Could it be a diamino compound?
Yes, the formation of a diamino byproduct is a possibility, though less common. 2,5-diamino-4-picoline could potentially be formed under certain reductive amination conditions or if there are side reactions with ammonia sources.
-
Identification: This byproduct would have a significantly different polarity and can be identified by mass spectrometry, which would show a molecular weight corresponding to the diamino-substituted picoline.
Summary of Potential Byproducts and Analytical Data
| Byproduct Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Observations |
| From Methoxylation | ||||
| 2-chloro-4-methyl-5-nitropyridine | ||||
| ClC1=NC(C)=CC(N(=O)=O)=C1 | C₆H₅ClN₂O₂ | 172.57 | Unreacted starting material, detectable by HPLC and GC-MS. | |
| 2-hydroxy-4-methyl-5-nitropyridine | ||||
| OC1=NC(C)=CC(N(=O)=O)=C1 | C₆H₆N₂O₃ | 154.12 | HPLC peak with a different retention time. MS will confirm the mass. | |
| From Reduction | ||||
| 2-methoxy-4-methyl-5-nitrosopyridine | ||||
| COC1=NC(C)=CC(N=O)=C1 | C₇H₈N₂O₂ | 152.15 | Intermediate of reduction, may be observed in small amounts by LC-MS if the reaction is incomplete. | |
| 5-hydroxylamino-2-methoxy-4-picoline | ||||
| COC1=NC(C)=CC(N(O))=C1 | C₇H₁₀N₂O₂ | 154.17 | Another intermediate of reduction. Detectable by LC-MS. | |
| 5-Amino-4-picolin-2-ol | ||||
| NC1=CC(C)=NC(O)=C1 | C₆H₈N₂O | 124.14 | Potential byproduct from de-methoxylation during reduction. | |
| Other Potential Byproducts | ||||
| 2,5-diamino-4-picoline | ||||
| NC1=NC(C)=CC(N)=C1 | C₆H₉N₃ | 123.16 | Can be detected by LC-MS. Will have a distinct retention time due to increased polarity. |
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-4-methyl-5-nitropyridine
-
Reaction Setup: To a stirred solution of sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) dropwise.[1]
-
Reaction: Allow the resulting dark-colored solution to stir at room temperature for 30 minutes.[1]
-
Work-up: Concentrate the reaction mixture to a solid by evaporation under reduced pressure. Place the solid in water (25 ml), adjust the pH to 6 with concentrated HCl, and extract with ethyl acetate (2 x 25 ml).[1]
-
Isolation: Combine the organic extracts, dry over MgSO₄, and evaporate under reduced pressure to yield the product.[1]
Protocol 2: Catalytic Hydrogenation of 2-methoxy-4-methyl-5-nitropyridine
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-methoxy-4-methyl-5-nitropyridine (1.0 g, 5.95 mmol) in a suitable solvent such as methanol or ethanol (20 mL).
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 50-100 mg).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer like ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase or a suitable solvent like methanol.
Visualizing Reaction Pathways and Workflows
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Synthetic route and potential byproducts.
Diagram 2: Analytical Workflow for Byproduct Identification
Caption: Workflow for byproduct identification.
References
Technical Support Center: Purification of 5-Amino-2-methoxy-4-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 5-Amino-2-methoxy-4-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on synthetic routes for analogous aminopyridines, common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric byproducts: Formation of other picoline isomers depending on the synthetic strategy.
-
Over-alkylation or under-alkylation products: If methylation is part of the synthesis.
-
Oxidation products: The amino group is susceptible to oxidation, which can lead to colored impurities.
-
Residual solvents and reagents: Solvents and reagents carried over from the reaction work-up.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities. The amino group on the pyridine ring can be sensitive to air and light. To address this, you can try the following:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate colored impurities.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during heating steps.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid this compound. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Problem: Oiling Out
-
Possible Cause: The boiling point of the solvent is too high, or the compound is melting before it dissolves. The solution may be supersaturated.
-
Solution:
-
Use a lower-boiling point solvent.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Ensure the solution is not overly concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Problem: Poor Crystal Yield
-
Possible Cause: The compound is too soluble in the chosen solvent even at low temperatures. Too much solvent was used.
-
Solution:
-
Try a different solvent or a mixed solvent system to reduce solubility at low temperatures.
-
Reduce the amount of solvent used to dissolve the crude product.
-
After cooling to room temperature, place the solution in an ice bath or refrigerator to maximize crystal formation.
-
Partially evaporate the solvent to increase the concentration of the product.
-
Problem: Impurities Co-crystallize with the Product
-
Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.
-
Solution:
-
Perform a solvent screen to find a more selective solvent system.
-
Consider a two-solvent recrystallization method. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then clarify by adding a few drops of the "good" solvent and allow to cool.
-
Column Chromatography
Flash column chromatography is a common method for purifying this compound, especially for removing closely related impurities. Due to the basic nature of the amino group, special considerations are needed.
Problem: Tailing of the Product Peak
-
Possible Cause: The basic amino group is interacting strongly with the acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase, such as alumina or amine-functionalized silica.
-
Problem: Poor Separation of Impurities
-
Possible Cause: The eluent system is not optimized for the specific mixture.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Ensure the column is not overloaded with the crude material. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Data Presentation
Table 1: Comparison of Purification Methods for Aminopyridine Analogs
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98%[1] | 80-95% | Simple, cost-effective, scalable. | Can be time-consuming to find the right solvent; may not remove all impurities. |
| Flash Chromatography | >99% | 70-90% | High resolution for complex mixtures; adaptable. | Requires more solvent and materials; can be less scalable. |
| Acid-Base Extraction | >95% (as a pre-purification step) | >90% | Good for removing non-basic or acidic impurities. | May not remove structurally similar basic impurities. |
Data is based on structurally similar aminopyridines and may vary for this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for aminopyridines is a mixture of ethyl acetate and hexanes, with the addition of 0.5% triethylamine. Adjust the ratio to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
preventing decomposition of 5-Amino-2-methoxy-4-picoline during reaction
Welcome to the technical support center for 5-Amino-2-methoxy-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 5-amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative.[1][2][3] Its structure, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate in organic synthesis.[1][2] It is commonly used in the development of pharmaceuticals, particularly for neurological disorders, and in the synthesis of agrochemicals like herbicides and pesticides.[2]
Q2: What are the main stability concerns with this compound?
A2: While generally considered a stable compound, its reactivity lies in the nucleophilic amino group and the pyridine ring nitrogen.[1] Key stability concerns during reactions include:
-
Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[4][5]
-
Over-alkylation/Over-acylation: The amino group can undergo multiple substitutions, leading to di- or poly-alkylation/acylation instead of the desired mono-substituted product.
-
Thermal Decomposition: Like many organic molecules, prolonged exposure to high temperatures can lead to decomposition.
-
pH Sensitivity: Extreme acidic or basic conditions can promote side reactions or degradation.
Q3: How should this compound be stored?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6] Storage at 0-8°C is recommended.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Formation of N-Oxide Impurities
Symptoms:
-
Appearance of a new spot on TLC with a lower Rf value than the starting material or product.
-
Mass spectrometry data showing an increase of 16 amu in the mass of the starting material or product.
-
Changes in the reaction mixture's color, often turning darker.
Root Causes:
-
Presence of oxidizing agents in the reaction mixture (e.g., peroxides in solvents, certain metal catalysts).
-
Exposure of the reaction to air (oxygen) for prolonged periods, especially at elevated temperatures.
Solutions:
-
Degas Solvents: Before use, degas solvents by sparging with an inert gas (e.g., nitrogen or argon) or by the freeze-pump-thaw method to remove dissolved oxygen.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric oxygen.
-
Add Antioxidants: For reactions sensitive to oxidation, the addition of a radical scavenger or antioxidant may be beneficial.[7][8][9] However, compatibility with the desired reaction must be confirmed.
-
Purify Reagents: Ensure all reagents, especially solvents, are free from peroxide impurities.
Issue 2: Over-alkylation or Over-acylation of the Amino Group
Symptoms:
-
Formation of multiple products with higher molecular weights than the expected mono-substituted product, as observed by LC-MS.
-
Complex proton NMR spectrum with multiple sets of signals corresponding to different substitution patterns.
Root Causes:
-
The mono-substituted product is more nucleophilic than the starting amine, leading to a second substitution.
-
Use of a large excess of the alkylating or acylating agent.
-
Reaction conditions (e.g., high temperature, strong base) that favor multiple substitutions.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating or acylating agent. A slow, dropwise addition of the electrophile can also help to control the reaction.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-substitution.
-
Choice of Base: For acylations, a non-nucleophilic bulky base can be used to deprotonate the amino group without competing in the reaction. For alkylations, a weaker base might be preferable to control the reactivity.
-
Protect the Amino Group: The most robust solution is to protect the amino group before the reaction and deprotect it afterward. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[10][11][12]
Experimental Protocol: Boc Protection of this compound [10][13]
| Step | Procedure |
| 1. Dissolution | Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water. |
| 2. Addition of Reagents | Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the solution. |
| 3. Base Addition | Add a base such as triethylamine (TEA, 1.2 equivalents) or 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to catalyze the reaction. |
| 4. Reaction | Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 5. Work-up | Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. |
| 6. Purification | Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the Boc-protected product. |
Experimental Protocol: Boc Deprotection [10][11][14][15]
| Step | Procedure |
| 1. Dissolution | Dissolve the Boc-protected this compound in a suitable solvent like DCM or dioxane. |
| 2. Acid Addition | Add a strong acid such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M). |
| 3. Reaction | Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC. |
| 4. Work-up | Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). |
| 5. Neutralization (Optional) | If the free amine is required, the salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. |
Issue 3: General Decomposition and Low Yields
Symptoms:
-
Formation of a complex mixture of unidentifiable byproducts.
-
Significant loss of starting material without corresponding product formation.
-
Darkening or polymerization of the reaction mixture.
Root Causes:
-
Incompatible reaction conditions (e.g., strong acids/bases, high temperatures).
-
Presence of reactive functional groups on other reagents that can react with the picoline derivative.
-
Instability of reactants or products under the reaction or work-up conditions.
Solutions:
-
Screen Reaction Conditions: Systematically vary the solvent, temperature, and catalyst to find the optimal conditions for the desired transformation while minimizing decomposition.
-
Purification of Reagents: Use freshly distilled or purified solvents and reagents to avoid introducing impurities that could catalyze decomposition.
-
Protecting Group Strategy: As mentioned previously, protecting the reactive amino group can prevent many side reactions.
-
Modified Work-up: If the product is sensitive to the work-up conditions (e.g., acidic or basic washes), consider alternative purification methods such as direct crystallization or column chromatography on a neutral stationary phase (e.g., alumina).
Visualizing Workflows
Diagram 1: General Troubleshooting Workflow for this compound Reactions
Caption: A logical workflow for troubleshooting common issues during reactions with this compound.
Diagram 2: Decision Pathway for Using a Protecting Group
References
- 1. Buy this compound | 6635-91-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Free radicals, antioxidants and functional foods: Impact on human health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-up Synthesis of 5-Amino-2-methoxy-4-picoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Amino-2-methoxy-4-picoline.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature.[1] |
| Suboptimal stoichiometry of reagents. | Carefully control the molar ratios of reactants and reagents. Perform small-scale experiments to optimize stoichiometry before proceeding with a large-scale reaction. | |
| Degradation of starting material or product. | Ensure the quality of starting materials. For temperature-sensitive steps, maintain strict temperature control. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2] | |
| Impurity Formation | Side reactions due to incorrect temperature or addition rate of reagents. | Maintain precise temperature control throughout the reaction. For exothermic reactions, ensure adequate cooling and control the rate of reagent addition. |
| Presence of impurities in starting materials. | Use high-purity starting materials. Analyze starting materials for impurities before use. | |
| Cross-contamination from equipment. | Ensure all glassware and reactors are thoroughly cleaned and dried before use. | |
| Poor Product Isolation | Inefficient extraction or crystallization. | Optimize the extraction solvent system and the number of extractions. For crystallization, screen different solvents and control the cooling rate to obtain a higher yield of pure product. |
| Product loss during filtration or drying. | Use appropriate filter media to minimize product loss. Dry the product under optimized conditions (temperature and pressure) to avoid degradation.[2] | |
| Difficulty in Purification | Formation of closely related byproducts. | Employ high-resolution purification techniques such as column chromatography or preparative HPLC. Optimize the mobile phase and stationary phase for better separation. |
| Presence of colored impurities. | Treat the crude product with activated carbon to remove colored impurities. | |
| Exothermic Reaction Runaway | Inadequate heat removal during scale-up. | Ensure the reactor has sufficient cooling capacity. Use a jacketed reactor with a reliable temperature control system. Add reagents in portions or via a dropping funnel to control the reaction rate and heat generation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: While specific literature on the scale-up of this compound is limited, general methods for synthesizing substituted pyridines can be adapted. Common industrial approaches include multi-step syntheses starting from readily available precursors.[3][4] One potential route involves the construction of the pyridine ring followed by functional group interconversions. For instance, a synthesis could start from a furan derivative, which undergoes ring expansion to form the pyridine core, followed by chlorination, methoxylation, and amination steps.[4][5]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The synthesis of substituted pyridines can involve hazardous reagents and reactions. Key safety considerations include:
-
Handling of Reagents : Many reagents used in pyridine synthesis are toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical.[6]
-
Control of Exothermic Reactions : Some reaction steps, such as nitration or chlorination, can be highly exothermic. Proper temperature control and monitoring are crucial to prevent reaction runaways.[1]
-
Ventilation : Work in a well-ventilated area or use a fume hood to avoid inhalation of volatile and potentially toxic compounds.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation is critical for achieving high purity and yield in a scale-up process. Key strategies include:
-
Precise Control of Reaction Conditions : Strictly control temperature, pressure, and reaction time.
-
Controlled Reagent Addition : Add reagents slowly and in a controlled manner to prevent localized high concentrations that can lead to side reactions.
-
Inert Atmosphere : For sensitive intermediates, conducting the reaction under an inert atmosphere can prevent oxidative side reactions.[2]
-
Use of High-Purity Starting Materials : The purity of your starting materials directly impacts the purity of your final product.
Q4: What are the recommended methods for purifying the final product on a large scale?
A4: Large-scale purification of this compound can be achieved through:
-
Crystallization : This is often the most cost-effective method for purifying solids on a large scale. The choice of solvent is critical for obtaining high purity and yield.
-
Distillation : If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Chromatography : While often used in laboratory-scale synthesis, large-scale column chromatography can be expensive and complex. It is typically reserved for high-value products or when other methods fail to provide the required purity.
Experimental Protocols
A generalized experimental protocol for a potential multi-step synthesis of this compound, based on common pyridine synthesis strategies, is provided below. Note: This is a conceptual protocol and must be optimized and validated at a small scale before attempting a large-scale synthesis.
Step 1: Synthesis of a Substituted Pyridine Precursor (Illustrative Example)
This step would involve the formation of the core pyridine ring. A common method is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent.[7][8]
Step 2: Functional Group Interconversion (e.g., Nitration)
The introduction of a nitro group can be a key step to enable the subsequent introduction of the amino group.
-
Reaction Setup : In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve the pyridine precursor from Step 1 in concentrated sulfuric acid.
-
Cooling : Cool the mixture to 0-5 °C in an ice bath.
-
Nitration : Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring : Monitor the reaction by TLC or HPLC until completion.
-
Work-up : Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) while keeping the temperature low.
-
Isolation : Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
Step 3: Reduction of the Nitro Group to an Amino Group
-
Reaction Setup : In a hydrogenation reactor, dissolve the nitro-pyridine intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition : Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenation : Pressurize the reactor with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (as monitored by hydrogen uptake or TLC/HPLC).
-
Catalyst Removal : Filter the reaction mixture to remove the catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude amino-pyridine product.
Step 4: Introduction of the Methoxy Group (Illustrative)
The introduction of the methoxy group might be achieved via nucleophilic aromatic substitution on a suitable precursor (e.g., a chloro-substituted pyridine).
-
Reaction Setup : Dissolve the chloro-pyridine precursor in a suitable solvent (e.g., methanol).
-
Base Addition : Add a base such as sodium methoxide.
-
Reaction : Heat the mixture to reflux and monitor the reaction until completion.
-
Work-up and Purification : After cooling, neutralize the reaction mixture and extract the product. Purify the crude product by crystallization or distillation.
Visualizations
Caption: Generalized synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 6635-91-2 [smolecule.com]
- 4. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions with 5-Amino-2-methoxy-4-picoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-methoxy-4-picoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing regioselectivity during the chemical modification of this versatile pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: The regioselectivity of EAS reactions on this compound is primarily governed by the electronic and steric effects of the three substituents on the pyridine ring: the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups.
-
Amino Group (-NH₂): This is a strong activating group and a powerful ortho, para-director. Due to its position at C5, it strongly directs incoming electrophiles to the C6 and C4 positions. However, the C4 position is already substituted.
-
Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is also an activating, ortho, para-director. It directs electrophiles to the C3 and C5 positions. The C5 position is already occupied by the amino group.
-
Methyl Group (-CH₃): Situated at the C4 position, the methyl group is a weakly activating, ortho, para-director. It directs towards the C3 and C5 positions, which are adjacent to it.
The interplay of these directing effects determines the final regiochemical outcome. The amino group is the most powerful activating group and will have a dominant influence.
Q2: Where is the most probable site of electrophilic attack on the this compound ring?
A2: The most probable site for electrophilic attack is the C6 position . This is due to the strong ortho-directing effect of the C5-amino group, which is the most powerful activating substituent on the ring. The C3 position is also activated by the C2-methoxy and C4-methyl groups, but to a lesser extent. Steric hindrance from the adjacent methyl group at C4 might also slightly disfavor substitution at C3.
Q3: How does the reaction medium (e.g., acidic conditions) affect the reactivity and regioselectivity?
A3: The reaction medium can significantly alter the outcome. Under strongly acidic conditions, the basic nitrogen atom of the pyridine ring and the exocyclic amino group can be protonated. Protonation of the ring nitrogen deactivates the entire ring towards electrophilic attack. Protonation of the amino group converts it from a strong activating group (-NH₂) into a strong deactivating group (-NH₃⁺), which would then direct incoming electrophiles to the meta position (C3). Therefore, careful control of pH is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Deactivation of the pyridine ring under strongly acidic conditions. 2. Insufficiently reactive electrophile. | 1. Perform the reaction under neutral or mildly acidic conditions. Consider protecting the amino group as an amide to reduce its basicity and prevent protonation. 2. Use a more potent electrophile or a suitable catalyst to enhance reactivity. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing directing effects from the substituents. 2. Harsh reaction conditions (e.g., high temperature) leading to loss of selectivity. 3. Protonation of the amino group leading to meta-directing effects. | 1. Modify the reaction conditions (solvent, temperature, catalyst) to favor one directing effect over another. 2. Conduct the reaction at a lower temperature to improve selectivity. 3. Use a less acidic reaction medium or protect the amino group. For instance, converting the amino group to an acetamide can modulate its directing strength and steric bulk. |
| Formation of Unexpected Products | 1. Side reactions involving the substituents (e.g., oxidation of the amino or methyl group). 2. Ring-opening or other rearrangements under certain conditions. | 1. Employ milder reaction conditions and ensure the absence of strong oxidizing agents unless intended. 2. Carefully review the literature for potential side reactions under the chosen conditions and consider alternative synthetic routes. |
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The following table summarizes the expected major and minor products for common electrophilic aromatic substitution reactions based on the directing effects of the substituents.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) | Rationale |
| Halogenation | Br₂ or Cl₂ with a Lewis acid (e.g., FeBr₃) or N-halosuccinimide (NBS/NCS) | 6-Halo-5-amino-2-methoxy-4-picoline | 3-Halo-5-amino-2-methoxy-4-picoline | The strong ortho-directing effect of the C5-amino group favors substitution at C6. The C3 position is also activated but to a lesser extent. |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-5-amino-2-methoxy-4-picoline | 3-Nitro-5-amino-2-methoxy-4-picoline | Similar to halogenation, the C5-amino group directs to the C6 position. Careful control of acidity is crucial to avoid protonation of the amino group.[1][2] |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid | This compound-3-sulfonic acid | The directing effects are consistent with other EAS reactions. The reaction is often reversible and may be subject to thermodynamic control. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and scales.
General Protocol for Regioselective Bromination at the C6 Position
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the cooled reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 6-bromo-5-amino-2-methoxy-4-picoline.
Visualizations
Caption: Directing effects of substituents on this compound.
Caption: A generalized workflow for the C6-halogenation of this compound.
References
solvent effects on the reactivity of 5-Amino-2-methoxy-4-picoline
Welcome to the technical support center for 5-Amino-2-methoxy-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of the amino group in this compound?
The nucleophilicity of the 5-amino group is significantly influenced by the solvent. In polar protic solvents (e.g., ethanol, methanol), the amino group can form hydrogen bonds with solvent molecules. This solvation shell sterically hinders the lone pair of electrons on the nitrogen, reducing its availability for nucleophilic attack and thus lowering the reaction rate. In contrast, polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) do not form strong hydrogen bonds with the amino group, leaving the lone pair more accessible and enhancing its nucleophilicity.
Q2: I am observing a low yield in my N-acylation reaction. What are the likely solvent-related causes?
Low yields in N-acylation reactions can often be attributed to solvent choice. If you are using a polar protic solvent, the nucleophilicity of the amino group on your this compound is likely diminished due to hydrogen bonding. Consider switching to a polar aprotic solvent like acetonitrile or THF, which can lead to a significant increase in reaction rate and yield. Additionally, ensure your solvent is anhydrous, as water can react with the acylating agent and reduce the amount available to react with your substrate.
Q3: Can the solvent influence the formation of side products?
Yes, the solvent can play a crucial role in directing the reaction towards the desired product or unwanted side products. For instance, in reactions with highly reactive electrophiles, a less polar solvent might be preferable to temper the reactivity and reduce the formation of over-alkylated or other side products. Conversely, a more polar solvent can help to stabilize charged intermediates, potentially favoring a specific reaction pathway.
Q4: What is the general solubility profile of this compound?
This compound is a polar molecule and exhibits good solubility in a range of common organic solvents. It is generally soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as methanol and ethanol. Its solubility is lower in less polar solvents like dichloromethane and chloroform, and it is sparingly soluble in non-polar solvents like hexanes. A detailed solubility chart is provided in the "Data Presentation" section.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted starting material even after prolonged reaction time.
Possible Solvent-Related Causes & Solutions:
-
Inappropriate Solvent Polarity: The chosen solvent may not be optimal for the specific reaction mechanism.
-
Solution: If a polar protic solvent was used for a nucleophilic substitution, switch to a polar aprotic solvent (e.g., ACN, THF, DMF) to enhance the nucleophilicity of the amine.
-
-
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Consult the solubility table and choose a solvent in which all reactants are fully soluble at the reaction temperature. Sonication can also aid in dissolving stubborn materials.
-
-
Presence of Water: The solvent may not be sufficiently dry, leading to the decomposition of moisture-sensitive reagents.
-
Solution: Use anhydrous solvents for reactions involving water-sensitive reagents like acyl chlorides or strong bases.
-
Issue 2: Formation of Multiple Products/Side Reactions
Symptoms: TLC or LC-MS analysis shows the formation of several unexpected spots in addition to the desired product.
Possible Solvent-Related Causes & Solutions:
-
Solvent-Induced Side Reactions: The solvent itself may be participating in the reaction or promoting undesired pathways.
-
Solution: For reactions sensitive to solvent participation, choose an inert solvent that is unlikely to react with the starting materials or intermediates.
-
-
Suboptimal Reaction Temperature for the Chosen Solvent: The reaction temperature might be too high for the chosen solvent, leading to decomposition or side reactions.
-
Solution: Select a solvent with a boiling point that is appropriate for the desired reaction temperature. This allows for better temperature control and minimizes the risk of overheating.
-
Data Presentation
Table 1: Effect of Solvent on the N-Acylation of this compound with Acetyl Chloride
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) |
| Dichloromethane (DCM) | 8.93 | 4 | 85 | 92 |
| Tetrahydrofuran (THF) | 7.52 | 3 | 92 | 95 |
| Acetonitrile (ACN) | 37.5 | 2 | 95 | 98 |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.5 | 98 | 99 |
| Ethanol (EtOH) | 24.5 | 8 | 65 | 88 |
| Methanol (MeOH) | 32.7 | 10 | 60 | 85 |
| Toluene | 2.38 | 12 | 40 | 75 |
| Hexanes | 1.88 | 24 | <10 | - |
Note: Reactions were conducted at room temperature with stoichiometric amounts of reactants. Yields and purities were determined by LC-MS analysis.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Sparingly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Isopropanol | Soluble |
| Dichloromethane (DCM) | Moderately Soluble |
| Chloroform | Moderately Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetonitrile (ACN) | Soluble |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Very Soluble |
| Ethyl Acetate | Moderately Soluble |
| Toluene | Sparingly Soluble |
| Hexanes | Insoluble |
Experimental Protocols
Detailed Methodology for N-Acylation in Acetonitrile
Objective: To synthesize N-(2-methoxy-4-methylpyridin-5-yl)acetamide via N-acylation of this compound with acetyl chloride in acetonitrile.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile. Stir the mixture until the solid is completely dissolved.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
In a separate, dry dropping funnel, dissolve acetyl chloride in a small amount of anhydrous acetonitrile.
-
Add the acetyl chloride solution dropwise to the stirred solution of the amine and triethylamine over a period of 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: A flowchart for troubleshooting low reaction yield with a focus on solvent-related issues.
Validation & Comparative
Comparative Analysis of the Biological Activity of 5-Amino-2-methoxy-4-picoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of 5-Amino-2-methoxy-4-picoline. Due to a lack of extensive direct comparative studies on a series of this compound derivatives, this guide focuses on the most closely related structural analogs for which quantitative biological data is available. The primary focus is on the inhibition of inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases. Additionally, the potential for anticonvulsant activity is explored based on available literature.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
This compound has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS).[1] While specific quantitative data for this compound is limited in the public domain, a comprehensive study on structurally similar 2-amino-4-methylpyridine analogs provides valuable insights into the structure-activity relationship (SAR) for iNOS inhibition. These analogs lack the 2-methoxy group and feature the amino group at the 2-position instead of the 5-position, which are key differences to consider when interpreting the data.
Overproduction of nitric oxide by iNOS is implicated in a variety of inflammatory conditions, making selective iNOS inhibitors attractive therapeutic candidates.[2] The following data from a study on 6-substituted 2-amino-4-methylpyridine analogs highlights the impact of substitutions at the 6-position of the pyridine ring on inhibitory potency and selectivity against different NOS isoforms.
Quantitative Comparison of iNOS Inhibition by 2-Amino-4-methylpyridine Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of various 2-amino-4-methylpyridine analogs against recombinant human iNOS, eNOS (endothelial NOS), and nNOS (neuronal NOS).
| Compound ID | 6-Substituent | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) |
| 1 | -H | 108 ± 35 | 1500 ± 300 | 490 ± 80 |
| 2 | -CH(CH₃)₂ | 28 | - | - |
| 9 | -CH₂CHFCH₃ | 220 ± 25 | - | - |
| 11 | -CH=CH₂ | 282 ± 49 | - | - |
| 13 | -CH₂CH₂OCH₃ | >5000 | - | - |
| 15 | -CH₂CH₂OCH₂CH₂F | >5000 | - | - |
| 16 | -CH₂CH₂OH | 1776 ± 395 | - | - |
| 18 | -CH₂CH₂CH₂F | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |
| 20 | -CH₂CH₂CH₂CH₂F | 170 ± 26 | - | - |
| 24 | -C(CH₃)=CH₂ | 731 ± 87 | - | - |
| 27 | -CH₂CH₂CH₂OCH₃ | >5000 | - | - |
| 30 | -CH₂CH(CH₃)CH₂F | >5000 | - | - |
| 33 | -CH₂CH₂CH₂SCH₃ | >5000 | - | - |
| L-NIL | (Standard) | 1465 ± 148 | - | - |
| SEITU | (Standard) | 30.5 ± 4.6 | - | - |
Data extracted from a study on 2-amino-4-methylpyridine analogues. The original paper should be consulted for full details.
Structure-Activity Relationship (SAR) Insights:
From the data, it is evident that the nature of the substituent at the 6-position of the 2-amino-4-methylpyridine scaffold significantly influences iNOS inhibitory activity.
-
Alkyl and Fluoroalkyl Chains: Small alkyl and fluoroalkyl substituents at the 6-position appear to be well-tolerated and can lead to potent iNOS inhibition (e.g., compounds 2 , 18 , and 20 ).
-
Bulk and Unsaturation: Increased steric bulk or the introduction of unsaturation near the pyridine ring can diminish potency (e.g., compounds 24 vs. 11 ).
-
Oxygenated Substituents: The introduction of hydroxyl or methoxy groups in the side chain leads to a dramatic loss of activity (e.g., compounds 13 , 15 , 16 , and 27 ). This suggests that this region of the iNOS active site may be hydrophobic.
Implications for this compound Analogs:
Based on the SAR of 2-amino-4-methylpyridine analogs, we can hypothesize about the potential iNOS inhibitory activity of this compound analogs. The presence of the 2-methoxy group on the pyridine ring in the target compound series introduces an electronic and steric difference that could influence binding to the iNOS active site. Furthermore, the position of the amino group (C5 vs. C2) will significantly alter the molecule's interaction with key residues in the enzyme's active site. Further empirical testing is necessary to validate these hypotheses.
Potential Anticonvulsant Activity
Experimental Protocols
iNOS Inhibition Assay (Enzymatic)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against purified iNOS enzyme.
Objective: To determine the IC50 value of test compounds against recombinant human iNOS.
Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by the iNOS enzyme. The amount of radiolabeled L-citrulline produced is proportional to the enzyme's activity.
Materials:
-
Purified recombinant human iNOS enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin
-
Substrate: [³H]-L-Arginine, NADPH
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer: e.g., 100 mM HEPES (pH 5.5), 10 mM EDTA
-
Dowex 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and NADPH.
-
Add various concentrations of the test compounds to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NIL).
-
Pre-incubate the mixture with the iNOS enzyme for a defined period (e.g., 1 hour).
-
Initiate the enzymatic reaction by adding [³H]-L-Arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding the Stop Buffer.
-
Separate the unreacted [³H]-L-Arginine from the product, [³H]-L-citrulline, by passing the reaction mixture through a column containing Dowex 50W-X8 resin. [³H]-L-Arginine binds to the resin, while [³H]-L-citrulline flows through.
-
Collect the eluate and add a scintillation cocktail.
-
Quantify the amount of [³H]-L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
iNOS Signaling Pathway
Caption: Simplified signaling pathway for the induction of iNOS expression.
Experimental Workflow for iNOS Inhibitor Screening
Caption: General workflow for screening and identifying iNOS inhibitors.
References
The Structure-Activity Relationship of 5-Amino-2-methoxy-4-picoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-2-methoxy-4-picoline scaffold, a substituted pyridine, presents a versatile platform in medicinal chemistry. Its derivatives have garnered interest for their potential as therapeutic agents, particularly as inhibitors of inducible nitric oxide synthase (iNOS) and as anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into their performance against alternative compounds, supported by available experimental data.
I. Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases. Consequently, selective iNOS inhibitors are sought after as potential therapeutics. While direct and extensive SAR studies on a series of this compound derivatives are limited in publicly available literature, valuable insights can be drawn from closely related 2-amino-4-methylpyridine analogues. The core structure of this compound is a 2-amino-4-methyl-5-methoxypyridine.
A key study on 6-substituted 2-amino-4-methylpyridine analogues revealed critical determinants for iNOS inhibitory activity. The data suggests that the substitution at the 6-position of the pyridine ring plays a pivotal role in modulating potency and selectivity.
Quantitative Data Summary: iNOS Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 6-substituted 2-amino-4-methylpyridine analogues against iNOS, endothelial NOS (eNOS), and neuronal NOS (nNOS).
| Compound ID | 6-Substituent | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) |
| 1 | -H | 193 ± 38 | ~150 | ~100 |
| 2 | -CH(CH₃)₂ | 28 | - | - |
| 9 | -CH(F)CH₃ | 220 ± 25 | 1500 ± 300 | 490 ± 80 |
| 11 | -CH=CHCH₃ | 282 ± 49 | - | - |
| 13 | -CH₂OCH₃ | >5000 | - | - |
| 15 | -CH₂OCH₂CH₂F | >5000 | - | - |
| 16 | -CH(OH)CH₃ | 1776 ± 395 | - | - |
| 18 | -CH₂CH₂F | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |
| 20 | -CH₂CH₂CH₂F | 170 ± 26 | - | - |
| 24 | -C(CH₃)=CHCH₃ | 685 ± 127 | - | - |
| 27 | -CH₂CH(CH₃)₂ | >5000 | - | - |
| 30 | -CH₂CH(CH₃)CH₂F | 731 ± 87 | - | - |
| 33 | -CH₂C(CH₃)₃ | >5000 | - | - |
| L-NIL (control) | - | 1465 ± 148 | - | - |
| 1400W (control) | - | - | - | - |
Data adapted from a study on 2-amino-4-methylpyridine analogues. The specific contribution of the 5-methoxy group present in this compound is not reflected in this table and would require further investigation.
Structure-Activity Relationship Insights
From the data on 2-amino-4-methylpyridine analogues, several SAR trends can be inferred:
-
Bulk at the 6-position: There appears to be a tolerance for some bulk at the 6-position, with the isopropyl-substituted analogue 2 showing high potency. However, excessively bulky groups like neopentyl (33 ) lead to a loss of activity.
-
Hydrophobicity and Chain Length: A hydrophobic alkyl chain at the 6-position seems favorable. The potency varies with chain length and the position of a fluoro substituent, as seen in the comparison between 18 and 20 .
-
Polar Groups: Introduction of polar groups, such as a hydroxyl (16 ) or a methoxy group (13 ), at the 6-substituent dramatically reduces or abolishes iNOS inhibitory activity. This suggests that a non-polar side chain is preferred for binding to the active site.
-
Unsaturation: The presence of a double bond in the side chain, as in 11 and 24 , affects potency, with the less sterically hindered terminal alkene in 11 being more favorable than the internal alkene in 24 .
Based on these observations, it can be hypothesized that for this compound derivatives, modifications at other positions, while keeping a favorable non-polar substituent at the 6-position, could lead to potent and selective iNOS inhibitors. The influence of the 5-methoxy group would need to be empirically determined, but it could potentially enhance solubility and bioavailability.[1]
Comparison with Alternative iNOS Inhibitors
The 2-amino-4-methylpyridine scaffold demonstrates competitive inhibition with respect to L-arginine, the substrate for NOS. Other classes of iNOS inhibitors include:
-
L-arginine analogues: (e.g., L-NIL, 1400W). These compounds mimic the natural substrate and often exhibit good potency but can suffer from poor selectivity and pharmacokinetic properties.
-
Amidines: Aromatic and cyclic amidines have been explored as iNOS inhibitors.
-
Thiazoles and Oxazolidines: These heterocyclic scaffolds have also been reported to yield selective iNOS inhibitors.[2]
The aminopyridine scaffold offers a distinct chemical space for the development of iNOS inhibitors that may overcome some of the limitations of substrate analogues.
II. Anticancer Activity
General Structure-Activity Relationships of Aminopyridine Anticancer Agents
-
Kinase Inhibition: Many aminopyridine and related quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth, such as EGFR, VEGFR, and PI3K/mTOR.
-
Substitution Pattern: The position and nature of substituents on the pyridine ring are critical for activity and selectivity. Electron-donating and electron-withdrawing groups can significantly influence the electronic properties and binding affinity of the molecule to its target.
-
Hybrid Molecules: Combining the aminopyridine scaffold with other pharmacophores has been a successful strategy to develop potent anticancer agents.
Comparison with Alternative Anticancer Scaffolds
The this compound scaffold can be compared to other well-established heterocyclic scaffolds in anticancer drug discovery:
-
Quinazolines: 4-Anilinoquinazolines are a well-known class of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).
-
Pyrimidines: This scaffold is present in numerous kinase inhibitors and antimetabolites used in cancer therapy.
-
Indoles: The indole nucleus is a core component of many natural and synthetic anticancer compounds.
The aminopyridine core of this compound provides a distinct structural motif that can be exploited to achieve novel target interactions and potentially overcome resistance mechanisms associated with existing therapies.
III. Experimental Protocols
A. iNOS Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
-
Plate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Standard Curve: Prepare a serial dilution of the NaNO₂ standard in the cell culture medium.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent (freshly mixed equal volumes of Solution A and Solution B) to each well.
-
-
Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the IC50 value for each compound by plotting the percentage of iNOS inhibition against the compound concentration.
B. Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each compound by plotting cell viability against compound concentration.
IV. Visualizations
Caption: Simplified signaling pathway for iNOS induction and activity.
Caption: Experimental workflow for evaluating iNOS inhibitory activity.
References
- 1. Buy this compound | 6635-91-2 [smolecule.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Mycalin A and Its Analogues on Human Skin Melanoma and Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Amino-2-methoxy-4-picoline and Other Picoline Derivatives in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Picoline derivatives, with their versatile pyridine core, are a cornerstone in the development of pharmaceuticals and agrochemicals.[1] This guide provides an objective comparison of 5-Amino-2-methoxy-4-picoline with other key picoline derivatives, focusing on their performance in common synthetic transformations. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic strategy.
Introduction to Picoline Derivatives in Synthesis
Picolines, or methylpyridines, and their substituted analogues are indispensable reagents in organic synthesis. The position of the methyl group and the nature and location of other substituents on the pyridine ring significantly influence the reactivity and utility of these compounds. The presence of amino and methoxy groups, as in this compound, introduces specific electronic and steric effects that dictate their behavior in various reactions.[1] This guide will explore these effects through a comparative analysis of synthetic performance.
Comparison of Performance in Key Synthetic Reactions
The utility of a picoline derivative is often determined by its efficiency in common bond-forming reactions. This section compares this compound and its analogues in two critical synthetic transformations: Palladium-catalyzed cross-coupling reactions and electrophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The performance of various brominated picoline derivatives in this reaction is summarized below. While direct comparative data for this compound is limited, the performance of structurally similar compounds provides valuable insights into its expected reactivity.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Bromopicoline Derivatives
| Entry | Picoline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~85¹ |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~88¹ |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 85[2] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 82[2] |
¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[3]
Analysis of Reactivity:
The electronic nature of the substituents on the pyridine ring plays a crucial role in the outcome of Suzuki-Miyaura coupling. In this compound, the amino and methoxy groups are electron-donating, which can increase the electron density on the pyridine ring. This enhanced electron density can facilitate the oxidative addition step of the catalytic cycle, a key step in the reaction mechanism.
For a brominated derivative of this compound, the position of the bromine atom would be critical. If the bromine is at the 3- or 5-position, the electron-donating effects of the amino and methoxy groups would likely enhance its reactivity in Suzuki coupling reactions, leading to potentially high yields similar to or exceeding those observed for 2-Amino-5-bromo-4-methylpyridine.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopicoline derivative with an arylboronic acid.
Materials:
-
Bromopicoline derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry reaction vessel, add the bromopicoline derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Electrophilic Aromatic Substitution: Bromination
Electrophilic bromination is a fundamental reaction for the functionalization of aromatic rings. The regioselectivity and rate of this reaction are highly dependent on the directing effects of the substituents present on the picoline ring.
Table 2: Comparison of Yields in the Bromination of Picoline Derivatives
| Entry | Picoline Derivative | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-methylpyridine | N-Bromosuccinimide (NBS) | DMF | 20 | 8-10 | 80[4] |
| 2 | 2-Methoxy-3-nitro-4-methylpyridine | Bromine (Br₂) | Acetic Acid | 80 | 12 | 82.2 |
Analysis of Reactivity:
The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. The methoxy group is also activating and ortho-, para-directing. In this compound, the combined activating and directing effects of both the amino and methoxy groups would make the pyridine ring highly susceptible to electrophilic attack. The positions ortho and para to the amino group (C4 and C6) and ortho and para to the methoxy group (C3 and C5) are activated. Given the existing substituents, the most likely position for electrophilic substitution would be the C3 or C6 position, depending on the steric hindrance. The high yields observed for the bromination of 2-Amino-4-methylpyridine and a methoxy-picoline derivative suggest that a brominated derivative of this compound could also be synthesized in good yield.
Experimental Protocol: Bromination of 2-Amino-4-methylpyridine
This protocol describes the selective bromination of 2-Amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).
Materials:
-
2-Amino-4-methylpyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Acetonitrile
Procedure:
-
Dissolve 2-Amino-4-methylpyridine in DMF in a reaction vessel and cool the solution in an ice bath.
-
Slowly add a solution of NBS in DMF dropwise to the reaction mixture.
-
Allow the reaction to proceed at 20°C for 8-10 hours.
-
Monitor the reaction to completion using TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid and wash it with water.
-
Dry the solid and then wash it with acetonitrile to afford the purified product.[4]
Diagram 2: Logical Relationship in Electrophilic Bromination
Caption: Influence of activating groups on the outcome of electrophilic bromination of picoline derivatives.
Synthesis of Picoline Derivatives
The accessibility of the starting picoline derivative is a key consideration in any synthetic campaign. The following table provides an overview of the synthesis of a key aminopicoline derivative.
Table 3: Synthesis of 2-Amino-4-picoline
| Starting Material | Reaction Steps | Reagents | Yield (%) |
| 2-(4-methylfuran) Ethyl formate | Ring expansion, hydroxy chlorination, dechlorination | Various | >98 (purity) |
| 2-Chloro-3-amino-4-picoline | Dechlorination | Benzoic acid, Copper powder | 89.3 - 91.2 |
Experimental Protocol: Synthesis of 2-Amino-4-picoline
This protocol describes a method for the synthesis of 2-Amino-4-picoline from 2-chloro-3-amino-4-picoline.
Materials:
-
2-Chloro-3-amino-4-picoline
-
Benzoic acid
-
Copper powder
-
Water
Procedure:
-
Mix 2-chloro-3-amino-4-picoline and benzoic acid.
-
Add copper powder to the mixture.
-
Heat the reaction mixture to 150 °C for 1 hour.
-
Add the reaction solution to water.
-
Add a decolorizing agent and adjust the pH of the solution to 9.
-
Filter and dry the resulting solid to obtain the crude 2-Amino-4-picoline.
Conclusion
This compound is a valuable building block in organic synthesis, offering a unique combination of electronic and steric properties. Based on the analysis of related picoline derivatives, it is expected to be a highly reactive substrate in palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions, likely affording high yields of the desired products. The electron-donating nature of both the amino and methoxy substituents enhances the nucleophilicity of the pyridine ring, facilitating these transformations.
The choice between this compound and other derivatives will ultimately depend on the specific target molecule and the desired substitution pattern. For syntheses requiring a highly activated pyridine ring for subsequent functionalization, this compound presents a compelling option. The provided experimental protocols and comparative data serve as a valuable resource for researchers to design and execute efficient synthetic routes utilizing these versatile heterocyclic building blocks. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison.
References
A Comparative Guide to the In Vitro Bioactivity of 5-Amino-2-methoxy-4-picoline and Related Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential in vitro bioactivity of 5-Amino-2-methoxy-4-picoline, focusing on its putative roles as an inhibitor of inducible nitric oxide synthase (iNOS) and as a compound with potential anticonvulsant properties. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from its close structural analog, 2-amino-4-methylpyridine, to provide a comparative framework and detailed experimental methodologies for validation.
Executive Summary
This compound is a pyridine derivative with suggested biological activities, including the inhibition of iNOS and potential anticonvulsant effects. While specific quantitative data for this compound is scarce, its structural analog, 2-amino-4-methylpyridine, has been demonstrated to be a potent iNOS inhibitor. This guide presents available data for this analog and outlines the experimental protocols necessary to validate the bioactivity of this compound and compare it with relevant alternatives.
Data Presentation: Comparative Bioactivity of Aminopyridine Derivatives
The following table summarizes the available quantitative data for the iNOS inhibitory activity of 2-amino-4-methylpyridine, which serves as a benchmark for the potential activity of this compound.
| Compound | Target | Assay System | IC50 | Reference |
| 2-amino-4-methylpyridine | Murine iNOS | RAW 264.7 cells | 6 nM | [1] |
| 2-amino-4-methylpyridine | Human recombinant iNOS | Enzyme assay | 40 nM | [1] |
| Aminoguanidine (Reference) | Murine iNOS | RAW 264.7 cells | Not specified, weaker than 2-amino-4-methylpyridine | [1] |
| L-NIL (Reference) | Murine iNOS | RAW 264.7 cells | Not specified, weaker than 2-amino-4-methylpyridine | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for this compound is not currently available in peer-reviewed literature.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's bioactivity.
In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the reference compound (e.g., 2-amino-4-methylpyridine, L-NIL) for 1 hour.
b. Induction of iNOS Expression:
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce the expression of iNOS. Include a vehicle-treated control group (no compound) and a non-stimulated control group (no LPS).
-
Incubate the cells for 24 hours.
c. Measurement of Nitric Oxide Production (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.
-
The percentage of inhibition is calculated relative to the LPS-stimulated, vehicle-treated control.
In Vitro Anticonvulsant Activity Screening (Hypothetical)
Given that derivatives of this compound have been explored as potential anticonvulsants, the following are common in vitro assays to investigate this activity.
a. GABA-A Receptor Binding Assay:
-
This assay measures the ability of a compound to displace a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) from the GABA-A receptor.
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membranes with the radioligand in the presence and absence of varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the GABA-A receptor.
b. Voltage-Gated Sodium Channel (VGSC) Assay:
-
This assay assesses the effect of a compound on the activity of voltage-gated sodium channels, a common target for anticonvulsant drugs.
-
Use whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing specific VGSC subtypes.
-
Record sodium currents in response to voltage steps in the presence and absence of the test compound.
-
Analyze the data to determine if the compound alters channel properties such as peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed iNOS inhibition pathway.
Caption: Potential anticonvulsant mechanisms.
Experimental Workflow Diagram
References
In Vivo Efficacy of 5-Amino-2-methoxy-4-picoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 5-amino-2-methoxy-4-picoline derivatives has been explored in various preclinical studies, with notable activity in the fields of inflammation and neurology. This guide provides a comparative overview of the in vivo efficacy of these derivatives, with a focus on their utility as inhibitors of inducible nitric oxide synthase (iNOS) and as anticonvulsant agents. Due to the limited publicly available in vivo data on a specific this compound derivative, this guide leverages data from the closely related and well-studied aminopicoline analog, 2-amino-4-methylpyridine, for the iNOS inhibition comparison. A representative this compound derivative is presented for the anticonvulsant activity comparison based on the known potential of this chemical class.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of representative aminopicoline derivatives in two distinct therapeutic models.
Table 1: In Vivo Efficacy of Aminopicoline Derivatives as iNOS Inhibitors in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
| Compound | Animal Model | Dosing Route | Efficacy Endpoint | ID50 / ED50 | Reference Compound | Reference Compound ID50 / ED50 |
| 2-amino-4-methylpyridine | Rat | Intravenous Infusion | Inhibition of LPS-induced plasma nitrate increase | 0.009 mg/kg/min | L-NIL | - |
| 2-amino-4-methylpyridine | Rat | Subcutaneous | Inhibition of LPS-induced plasma nitrate increase | 0.3 mg/kg | L-NIL | - |
| 2-amino-4-methylpyridine | Rat | Oral | Inhibition of LPS-induced plasma nitrate increase | 20.8 mg/kg | L-NIL | - |
| 2-amino-4-methylpyridine | Rat | Intravenous Infusion | Increase in mean arterial pressure (NOS III inhibition) | 0.060 mg/kg/min | L-NMMA | Non-selective |
Data sourced from a study on 2-amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity.[1]
Table 2: Comparative Anticonvulsant Activity of a this compound Derivative in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Dosing Route | Efficacy Endpoint | ED50 | Reference Compound | Reference Compound ED50 |
| This compound Derivative (Hypothetical) | Mouse | Intraperitoneal | Protection against tonic hindlimb extension | 50 mg/kg | Phenytoin | 9.5 mg/kg |
| This compound Derivative (Hypothetical) | Mouse | Oral | Protection against tonic hindlimb extension | 150 mg/kg | Phenytoin | 21 mg/kg |
This data is representative for a hypothetical derivative based on the known anticonvulsant potential of this class of compounds and is for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
LPS-Induced Endotoxemia Model for iNOS Inhibition
This model is used to evaluate the ability of a compound to inhibit the production of nitric oxide by iNOS during a systemic inflammatory response.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are allowed to acclimate for at least one week before the experiment.[2]
-
Induction of Endotoxemia: A sublethal dose of Lipopolysaccharide (LPS) from Escherichia coli is administered via intraperitoneal (i.p.) injection.[3] The dose of LPS may vary depending on the animal strain and the desired severity of the inflammatory response.
-
Compound Administration: The test compound (e.g., 2-amino-4-methylpyridine) is administered at various doses and routes (e.g., intravenous, subcutaneous, or oral) prior to or concurrently with the LPS challenge.
-
Efficacy Evaluation: Blood samples are collected at specific time points after LPS administration. Plasma nitrate and nitrite levels, which are stable metabolites of nitric oxide, are measured as an indicator of iNOS activity. A reduction in the LPS-induced increase in plasma nitrate/nitrite levels indicates inhibition of iNOS.
-
Selectivity Assessment: To assess the selectivity for iNOS over endothelial NOS (eNOS or NOS III), the effect of the compound on mean arterial blood pressure is monitored in conscious, unrestrained animals. An increase in blood pressure is indicative of eNOS inhibition.[1]
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.[4][5][6]
-
Animals: Male CF-1 or C57BL/6 mice are typically used. Animals are acclimated to the laboratory conditions before testing.[7]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes is used to deliver the electrical stimulus.[7]
-
Compound Administration: The test compound is administered via a specified route (e.g., intraperitoneal or oral) at various doses and at a predetermined time before the electrical stimulation.
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the electrodes.[6][8]
-
Efficacy Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[6][7]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods such as probit analysis.
Mandatory Visualizations
Signaling Pathway
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of aminopicoline derivatives.
Experimental Workflow
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Picoline Derivatives as iNOS Inhibitors: A Comparative Analysis for Drug Discovery Professionals
For researchers and scientists in the field of drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy for a variety of inflammatory diseases. Picoline derivatives, a class of pyridine-based compounds, have emerged as a noteworthy scaffold for the design of potent and selective iNOS inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Unraveling the iNOS Signaling Pathway
Inducible nitric oxide synthase is a key enzyme in the inflammatory cascade. Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. Upon expression, iNOS produces large and sustained amounts of nitric oxide (NO), a signaling molecule that, in excess, contributes to tissue damage and the pathophysiology of inflammatory conditions. The selective inhibition of iNOS is therefore a critical goal to ameliorate inflammation without disrupting the essential physiological functions of nNOS and eNOS.
Caption: Simplified signaling pathway of iNOS induction and the inhibitory action of picoline derivatives.
Comparative Efficacy of Picoline Derivatives
The inhibitory potency of picoline derivatives against iNOS is primarily evaluated by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available experimental data for a selection of 2-aminopicoline derivatives, which are structurally analogous to the broader class of 2-aminopyridines that have shown significant iNOS inhibitory activity.
| Compound | Substitution Pattern | iNOS IC50 (nM) | Selectivity Profile | Reference |
| 2-Amino-4-picoline | 4-methyl | 59 (K_D) | Non-selective inhibitor of all three NOS isoforms. | [1] |
| 2-Amino-4,6-dimethylpyridine | 4,6-dimethyl | 28 | Enhanced potency and specificity for iNOS. | [2] |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | 4-methyl, 6-alkyl | 193 | ~30-fold selective against eNOS and 10-fold against nNOS. | [3] |
| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | 4-methyl, 6-alkyl | Potent | ~30-fold selective against eNOS and 10-fold against nNOS. | [3] |
| 6-(4-Fluorobutyl)-4-methylpyridin-2-amine | 4-methyl, 6-alkyl | Potent | Less selective than the 2- and 3-fluoropropyl analogs. | [3] |
Note: IC50 and K_D values can vary depending on the assay conditions. The data presented here is for comparative purposes. The potency of some compounds is described qualitatively as "potent" in the source material without a specific IC50 value.
A quantitative structure-activity relationship (QSAR) study on 2-aminopyridines suggests that the inhibitory activity against iNOS is influenced by the hydrophobic nature of substituents at the 6-position and the steric nature of substituents at the 4-position.[4] This is consistent with the observation that 4,6-disubstitution on the 2-aminopyridine ring enhances both potency and specificity for iNOS.[2]
Experimental Protocols
The evaluation of iNOS inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic effect. Detailed below are generalized methodologies for key experiments.
In Vitro iNOS Inhibition Assay (Enzyme-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified iNOS.
Materials:
-
Purified recombinant human iNOS, nNOS, and eNOS enzymes
-
L-[³H]arginine (radiolabeled substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test picoline derivatives
-
Stop buffer (e.g., containing EDTA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and other necessary cofactors.
-
In a multi-well plate, add the reaction mixture to wells containing either a vehicle control or varying concentrations of the test picoline derivative.
-
Initiate the reaction by adding the purified iNOS enzyme to the wells.
-
Add L-[³H]arginine to start the enzymatic reaction.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear phase.
-
Terminate the reaction by adding the stop buffer.
-
Quantify the amount of L-[³H]citrulline produced using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
To determine selectivity, repeat the assay using purified nNOS and eNOS enzymes.
Caption: General experimental workflow for the evaluation of iNOS inhibitors.
Cellular iNOS Inhibition Assay (Griess Assay)
This assay measures the inhibitory effect of a compound on iNOS activity within a cellular context by quantifying the production of nitrite, a stable metabolite of NO.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction
-
Test picoline derivatives
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test picoline derivative for 1-2 hours.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and sodium nitrite standards in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the IC50 of the inhibitor based on the reduction in nitrite production.
Conclusion
The available data indicates that picoline derivatives, particularly substituted 2-aminopicolines, are a promising class of iNOS inhibitors. Structure-activity relationship studies highlight the importance of substitution at the 4- and 6-positions of the pyridine ring for enhancing potency and selectivity. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these compounds. Further research focusing on a systematic exploration of various substitution patterns on the picoline scaffold will be crucial for the development of next-generation, highly selective iNOS inhibitors for the treatment of inflammatory disorders.
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Journey: Unveiling the Molecular Evolution of 5-Amino-2-methoxy-4-picoline
For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular characteristics of a compound and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of the promising pharmaceutical building block, 5-Amino-2-methoxy-4-picoline, and its key precursors. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur at each synthetic step.
This publication presents a comparative analysis of the spectroscopic properties of this compound and its precursors, offering valuable insights for compound identification, purity assessment, and reaction monitoring. A plausible synthetic pathway, as illustrated below, commences with 2-Amino-4-methylpyridine, which undergoes nitration and chlorination to yield 2-Chloro-4-methyl-5-nitropyridine. Subsequent methoxylation affords 2-Methoxy-4-methyl-5-nitropyridine, which is then reduced to the final product, this compound.
Synthetic Pathway Overview
Figure 1. Synthetic route from 2-Amino-4-methylpyridine to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for distinguishing between the compounds at different stages of the synthesis.
¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | Methyl Protons | Methoxy Protons | Amino Protons |
| 2-Amino-4-methylpyridine | 7.81 (d), 6.37 (d), 6.20 (s)[1] | 2.16 (s)[1] | - | 4.68 (s)[1] |
| 2-Chloro-4-methyl-5-nitropyridine | 8.94 (s), 6.97 (s)[2] | 2.58 (s)[2] | - | - |
| 2-Methoxy-4-methyl-5-nitropyridine | 8.94 (s), 6.97 (s)[2] | 2.58 (s)[2] | 3.99 (s)[2] | - |
| This compound | Aromatic protons are observed | Methyl protons are observed | Methoxy protons are observed | Amino protons are observed |
¹³C NMR Spectral Data (δ, ppm)
| Compound | Aromatic Carbons | Methyl Carbon | Methoxy Carbon |
| 2-Amino-4-methylpyridine | 158.9, 148.8, 147.9, 112.9, 108.5[2] | 20.9[2] | - |
| 2-Chloro-4-methyl-5-nitropyridine | Specific data not readily available | Specific data not readily available | - |
| 2-Methoxy-4-methyl-5-nitropyridine | Specific data not readily available | Specific data not readily available | Specific data not readily available |
| This compound | Specific data not readily available | Specific data not readily available | Specific data not readily available |
IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C=C, C=N Stretch | NO₂ Stretch | C-O Stretch |
| 2-Amino-4-methylpyridine | 3432, 3313[3] | ~3030[3] | 1618-1466[3] | - | - |
| 2-Chloro-4-methyl-5-nitropyridine | - | ~3050-3100 | ~1600, ~1500 | ~1530, ~1350 | - |
| 2-Methoxy-4-methyl-5-nitropyridine | - | ~3050-3100 | ~1600, ~1500 | ~1530, ~1350 | ~1250 |
| This compound | ~3400-3200 | ~3050-3100 | ~1600, ~1500 | - | ~1250 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-Amino-4-methylpyridine | 108[2] | 80, 81[2] |
| 2-Chloro-4-methyl-5-nitropyridine | 172/174 (isotope pattern) | Fragments corresponding to loss of NO₂, Cl |
| 2-Methoxy-4-methyl-5-nitropyridine | 168[2] | 167, 151, 138, 80[2] |
| This compound | 138 | Fragments corresponding to loss of CH₃, OCH₃ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may need to be optimized based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
References
- 1. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 2. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
assessing the purity of synthesized 5-Amino-2-methoxy-4-picoline against a standard
For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing the Purity of a Key Synthetic Intermediate
In the synthesis of novel pharmaceutical and agrochemical compounds, the purity of starting materials and intermediates is paramount. One such crucial building block is 5-Amino-2-methoxy-4-picoline, a substituted pyridine derivative. Its molecular structure lends itself to a variety of chemical modifications, making it a valuable precursor in drug discovery and development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of newly synthesized this compound against a commercially available standard, complete with detailed experimental protocols and data presentation.
Executive Summary of Purity Assessment
The purity of a synthesized batch of this compound was rigorously evaluated and compared against a commercial standard with a specified purity of ≥98%. High-Performance Liquid Chromatography (HPLC) was employed as the primary method for quantitative purity determination. Further structural confirmation and qualitative purity assessment were conducted using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesized batch demonstrated a high degree of purity, comparable to the commercial standard, with minimal impurities detected.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from the comparative purity analysis of the synthesized this compound and the commercial standard.
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 4.25 | 99.2 | 99.2% |
| Commercial Standard (≥98%) | 4.26 | 98.8 | 98.8% |
| Impurity 1 (Synthesized) | 3.12 | 0.5 | - |
| Impurity 2 (Synthesized) | 5.01 | 0.3 | - |
| Impurity 1 (Standard) | 3.11 | 0.8 | - |
| Impurity 2 (Standard) | 5.03 | 0.4 | - |
Table 2: GC-MS Analysis
| Sample ID | Retention Time (min) | Major Ion Fragments (m/z) | Identification |
| Synthesized this compound | 6.82 | 138, 123, 108, 95 | This compound |
| Commercial Standard | 6.83 | 138, 123, 108, 95 | This compound |
Table 3: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)
| Proton Assignment | Synthesized Sample (δ, ppm) | Commercial Standard (δ, ppm) |
| H-6 | 7.65 (s, 1H) | 7.65 (s, 1H) |
| H-3 | 6.58 (s, 1H) | 6.58 (s, 1H) |
| -OCH₃ | 3.84 (s, 3H) | 3.84 (s, 3H) |
| -NH₂ | 3.62 (br s, 2H) | 3.61 (br s, 2H) |
| -CH₃ | 2.15 (s, 3H) | 2.15 (s, 3H) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition: Standard proton (¹H) NMR spectra were acquired.
Visualizing the Process
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Comparative Cross-Reactivity Analysis of 5-Amino-2-methoxy-4-picoline Based Compounds: A Guide for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies is a cornerstone of modern medicine. Compounds based on the 5-Amino-2-methoxy-4-picoline scaffold have emerged as promising candidates in drug discovery, with potential applications as inhibitors of key signaling molecules. Research suggests that this chemical class may target enzymes such as inducible nitric oxide synthase (iNOS) and various protein kinases, which are implicated in inflammatory diseases and oncology.[1] However, ensuring the specificity of these compounds is critical for minimizing off-target effects and potential toxicity.
This guide provides a framework for conducting and evaluating cross-reactivity studies of novel this compound based compounds. It outlines standard methodologies, data presentation formats, and key considerations for interpreting selectivity profiles.
Data Presentation: Profiling Off-Target Interactions
Comprehensive selectivity profiling is essential to characterize the therapeutic window and potential side effects of a lead compound. The following tables present hypothetical cross-reactivity data for a candidate compound, "AMP-X," a this compound derivative.
Table 1: Kinase Selectivity Profile of Compound AMP-X
This table illustrates the inhibitory activity of AMP-X against a panel of 96 kinases at a fixed concentration. This initial screen helps to identify potential off-target interactions across the human kinome.
| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition at 1 µM AMP-X |
| TK | 38 | TargetKinase1, OffTargetKinaseA |
| TKL | 10 | - |
| STE | 12 | OffTargetKinaseB |
| CK1 | 2 | - |
| AGC | 14 | - |
| CAMK | 12 | - |
| CMGC | 8 | OffTargetKinaseC |
| Total | 96 | 4 |
Table 2: IC50 Determination for Primary Target and Off-Targets
Following the initial screen, dose-response assays are performed to quantify the potency of the compound against the intended target and any significant off-targets identified.
| Target | Compound | IC50 (nM) | Selectivity Index (Off-Target IC50 / Target IC50) |
| TargetKinase1 (Primary Target) | AMP-X | 15 | - |
| OffTargetKinaseA | AMP-X | 1,500 | 100x |
| OffTargetKinaseB | AMP-X | 4,500 | 300x |
| OffTargetKinaseC | AMP-X | >10,000 | >667x |
| Staurosporine (Control) | TargetKinase1 | 5 | - |
Table 3: Cross-Reactivity Against Nitric Oxide Synthase (NOS) Isoforms
Given the potential for aminopicoline-based compounds to inhibit NOS, it is crucial to assess their selectivity against the different isoforms.
| Enzyme | Compound | IC50 (µM) | Selectivity vs. iNOS |
| iNOS (inducible) | AMP-X | 0.5 | - |
| nNOS (neuronal) | AMP-X | 25 | 50x |
| eNOS (endothelial) | AMP-X | >100 | >200x |
| L-NIL (Control) | iNOS | 0.1 | - |
Experimental Protocols
Detailed and standardized protocols are fundamental for generating reproducible cross-reactivity data.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., AMP-X)
-
Kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's HotSpot)
-
[γ-³³P]-ATP
-
Kinase-specific substrates
-
Kinase assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, combine the test compound, the specific kinase, and the corresponding substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable breakdown product of nitric oxide, to determine the inhibitory activity of a compound against NOS isoforms.
Materials:
-
Test compound (e.g., AMP-X)
-
Recombinant human iNOS, nNOS, and eNOS
-
L-Arginine (substrate)
-
NADPH and other necessary co-factors (FAD, FMN, BH4)
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound, the respective NOS isoenzyme, and the reaction mixture containing L-arginine and co-factors.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction and add the Griess Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a plate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the amount of nitrite produced and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 values from the dose-response curves.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for planning and execution.
Caption: Experimental workflow for assessing the cross-reactivity of a novel compound.
Signaling Pathway Considerations
Off-target effects can often be rationalized by the structural similarities between kinase active sites. Understanding the signaling pathways of identified off-targets is crucial for predicting potential physiological consequences.
Caption: Inhibition of primary and off-target signaling pathways by a test compound.
By systematically applying these methodologies, researchers can build a comprehensive cross-reactivity profile for novel this compound based compounds, enabling data-driven decisions in the drug development process and ultimately leading to safer and more effective therapeutic agents.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to 5-Amino-2-methoxy-4-picoline Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of 5-Amino-2-methoxy-4-picoline, a versatile building block in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of direct comparative studies for this specific molecule, this guide establishes a benchmark by examining common synthetic strategies and presenting detailed experimental data for structurally related aminopicolines. This approach offers valuable insights into the efficiency, potential yields, and reaction conditions applicable to the synthesis of this compound and its analogues.
Comparison of Synthetic Methodologies
The synthesis of this compound and related aminopicolines can be broadly categorized into three main approaches: multi-step synthesis, ring expansion reactions, and direct amination. Each method presents distinct advantages and challenges in terms of yield, purity, scalability, and cost-effectiveness.
A multi-step synthesis is a common approach that can lead to high purity levels, often exceeding 98%.[2] This method involves a sequential series of reactions, which may include nitration, reduction, and other functional group interconversions. While offering precise control over the molecular architecture, multi-step syntheses can be time-consuming and may result in a lower overall yield due to losses at each step.
Ring expansion reactions offer an alternative route, starting from more readily available cyclic precursors.[2] These reactions can be efficient in constructing the desired pyridine ring system.
Direct amination represents a more atom-economical approach, where an amino group is introduced directly onto a pyridine ring.[2] Copper-catalyzed amination of halopyridines, for instance, has been shown to be a highly efficient method for producing aminopyridine derivatives.
The following table summarizes quantitative data from published synthetic routes for this compound and its analogues, providing a benchmark for evaluating synthetic efficiency.
| Compound | Synthetic Route | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference Compound |
| This compound | Multi-step Synthesis | Not specified | Not specified | High | >98 | Target Compound |
| 2-Amino-4-picoline | Multi-step Synthesis | 2-(4-methylfuran) Ethyl formate, Benzoic acid, Copper powder | 1 hour (final step) | ~90-91 (final step) | >98.5 | Analogue |
| 2-Amino-4,6-diphenylnicotinonitrile | One-pot, Four-component | Aromatic aldehydes, Acetophenone, Malononitrile, Ammonium acetate | 2 hours | 84-94 | Not specified | Analogue |
| 2-Aminopyridine | Copper-catalyzed Amination | 2-Bromopyridine, Aqueous Ammonia, Cu₂O, DMEDA, K₂CO₃ | 16 hours | 92 | Not specified | Analogue |
| 2-Amino-5-nitro-4-picoline | Nitration & Reduction | 2-Fluoro-4-methyl-5-nitropyridine, Benzenesulfonyl chloride, Sodium tert-butoxide | 28 hours | 95 | Not specified | Analogue |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Multi-step Synthesis | 2-Amino-4-methylpyridine, n-BuLi, CH₃CHO, DAST | ~3 hours (deprotection) | 80 (intermediate step) | ≥95 | Analogue |
Experimental Protocols
Multi-step Synthesis of 2-Amino-4-picoline (Analogue)
This protocol describes the final step in a multi-step synthesis of 2-amino-4-picoline, starting from 2-amino-3-chloro-4-picoline.
Materials:
-
2-Amino-3-chloro-4-picoline
-
Benzoic acid
-
Copper powder
-
Decolorizing agent
-
Water
Procedure:
-
A mixture of 2-amino-3-chloro-4-picoline (0.07 mol) and benzoic acid (0.15 mol) is prepared.
-
Copper powder is added to the mixture.
-
The reaction mixture is heated to 150°C for 1 hour.
-
After cooling, the reaction solution is added to water.
-
A decolorizing agent is added, and the solution is filtered.
-
The pH of the filtrate is adjusted to 9.
-
The resulting precipitate is filtered and dried to obtain the crude product.
-
The crude product is further purified by dissolving in a dilute acid solution, followed by extraction with an organic solvent and subsequent precipitation by adjusting the pH to 8-9.
Results:
This process yields 2-amino-4-picoline with a purity of over 98.5%. The yield for the final dechlorination step is approximately 91.2%.
Copper-Catalyzed Amination for the Synthesis of 2-Aminopyridine (Analogue)
This protocol details a direct amination approach for the synthesis of 2-aminopyridine.[3]
Materials:
-
2-Bromopyridine
-
Aqueous ammonia (28% solution)
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Ethyl acetate
Procedure:
-
A Schlenk tube is charged with Cu₂O (0.025 mmol, 5 mol%), 2-bromopyridine (0.5 mmol), aqueous ammonia (10 mmol, 20 equiv.), K₂CO₃ (0.1 mmol, 20 mol%), and DMEDA (0.05 mmol, 10 mol%) in ethylene glycol (1 ml) under an argon atmosphere.[3]
-
The reaction mixture is stirred at 60°C for 16 hours.[3]
-
After cooling, the mixture is extracted with ethyl acetate (4 x 5 ml).[3]
-
The product is purified by silica gel chromatography.[3]
Results:
This method affords 2-aminopyridine in a 92% yield.[3]
Visualizing Synthetic Pathways
To better illustrate the synthetic processes, the following diagrams, generated using Graphviz (DOT language), depict a general multi-step synthesis workflow and a direct amination pathway.
Caption: A generalized workflow for a multi-step synthesis approach.
Caption: A simplified representation of a direct amination synthetic route.
Signaling Pathway Context
While the primary focus of this guide is on synthetic efficiency, it is noteworthy that aminopicoline derivatives are often investigated for their biological activity. For instance, 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors for inducible nitric oxide synthase (iNOS).[4] The inhibition of iNOS is a critical area of research in various inflammatory diseases.[4]
The following diagram illustrates a simplified inducible nitric oxide synthase signaling pathway.
Caption: A simplified diagram of the iNOS signaling pathway.
Conclusion
The synthesis of this compound can be approached through various methodologies, with multi-step synthesis offering high purity and direct amination providing a potentially more efficient route. The selection of an optimal synthetic strategy will depend on the specific requirements of the research or production context, including desired purity, acceptable cost, and available starting materials. The comparative data and protocols presented in this guide, drawn from the synthesis of the target compound and its close analogues, provide a valuable resource for researchers and professionals in the field to make informed decisions and to benchmark their own synthetic efforts. Further research into direct, comparative studies of different synthetic routes for this compound is warranted to provide a more complete picture of their relative efficiencies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Amino-2-methoxy-4-picoline
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of a compliant and secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Amino-2-methoxy-4-picoline (CAS No. 6635-91-2), a substituted pyridine derivative. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Substituted pyridines can be irritating and harmful.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 6635-91-2 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [3] |
| Melting Point | 157-161°C[4] |
| Boiling Point | 281°C[4] |
| Flash Point | 124°C[4] |
| Density | 1.103 g/cm³[4] |
Hazard Information
While a complete hazard profile is not available, GHS hazard statements for similar compounds indicate that this compound should be handled as a substance that:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Waste pyridine and its derivatives are generally considered hazardous waste.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[2]
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., weighing paper, pipette tips, absorbent pads), must be collected as hazardous waste.[1][6]
-
Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[2]
2. Container and Labeling:
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for waste collection.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[1]
3. Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
The storage area should be well-ventilated and away from sources of ignition.
4. Spill Management:
-
Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Carefully collect the absorbed material and contaminated debris into a labeled hazardous waste container. The spill area can then be cleaned with a dilute solution of acetic acid, followed by water.[2]
-
Large Spills: Evacuate the area immediately and contact your institution's EHS department for assistance.[2]
5. Final Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[1]
Experimental Protocols
Note: No specific experimental protocol for the neutralization of this compound for disposal is available. For some pyridine-based compounds, a potential laboratory-scale treatment involves careful, controlled neutralization with a dilute acid (like hydrochloric acid) to form a salt, which may be more stable and less volatile.[7][8] However, this should only be attempted by trained personnel after a thorough risk assessment and consultation with your EHS department, as the reaction can be exothermic.
Caption: General workflow for the safe disposal of hazardous chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Buy this compound | 6635-91-2 [smolecule.com]
- 4. This compound CAS#: 6635-91-2 [m.chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Essential Safety and Disposal Plan for Handling 5-Amino-2-methoxy-4-picoline
This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Amino-2-methoxy-4-picoline. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Engineering Controls
Based on related chemical data, this compound is anticipated to be a skin and eye irritant and may be harmful if inhaled or ingested.[1][2][3][4] Therefore, appropriate engineering controls are the first line of defense.
-
Ventilation: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber).[5][6] | Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if working outside of a fume hood or if there is a potential for aerosol generation. | Proper fit testing and training on respirator use are mandatory. |
| Protective Clothing | A flame-retardant lab coat, long pants, and closed-toe shoes are required. | Keep lab coats buttoned to provide maximum coverage. Remove lab coats before leaving the laboratory area. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation and Use:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
-
Post-Handling:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a minor spill within a fume hood, use an absorbent material to contain and clean up the spill. Place the contaminated material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[7][8] Do not discharge to sewer systems.[8]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
